4-Benzyloxy-3-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKWULIMSISXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595976 | |
| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152552-64-2 | |
| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of 4-Benzyloxy-3-fluorobenzoic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxy-3-fluorobenzoic acid has emerged as a pivotal structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective modulators of various high-value therapeutic targets. The strategic incorporation of a fluorine atom at the 3-position and a benzyloxy group at the 4-position of the benzoic acid scaffold imparts unique physicochemical properties that enhance metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds. This guide provides a comprehensive overview of the synthesis, key applications, and therapeutic potential of molecules derived from this compound, with a focus on its role in the development of inhibitors for prolyl oligopeptidase (POP), protein tyrosine kinases, and nicotinamide N-methyltransferase (NNMT). Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways and experimental workflows are presented to support ongoing research and drug discovery efforts.
Introduction: The Value of Fluorination and Benzyl Protection in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacological properties. The high electronegativity and small atomic radius of fluorine can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. When positioned ortho to a hydroxyl group (or a potential hydroxyl metabolite), a fluorine atom can prevent metabolic oxidation, a common route of drug deactivation.
The 4-benzyloxy group serves a dual purpose. Primarily, it acts as a robust protecting group for the 4-hydroxyl functionality, which is often crucial for target engagement. This protection allows for selective chemical modifications at other positions of the molecule. Secondly, the benzyl group itself can participate in beneficial hydrophobic or π-stacking interactions within a target's binding pocket, thereby contributing to the overall potency of the compound. The combination of these features makes this compound a highly valuable starting material for constructing complex molecular architectures designed to interact with specific biological targets.
Synthesis of the Core Scaffold: this compound
The primary route to synthesizing this compound involves the benzylation of the commercially available precursor, 3-fluoro-4-hydroxybenzoic acid. The following protocol is adapted from a similar synthesis of the chloro-analog and provides a reliable method for obtaining the target compound.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Fluoro-4-hydroxybenzoic acid
-
Sodium hydroxide (NaOH)
-
Benzyl chloride (BnCl)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Water (H₂O)
-
Benzene
-
n-Pentane
Procedure:
-
Dissolution and Deprotonation: In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzoic acid in a mixed solvent of methanol and tetrahydrofuran. To this solution, add an aqueous solution of sodium hydroxide (approx. 1.0-1.2 equivalents) to deprotonate the phenolic hydroxyl and carboxylic acid groups.
-
Benzylation: Add benzyl chloride (approx. 1.1-1.3 equivalents) to the reaction mixture.
-
First Reflux: Reflux the mixture for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Saponification: After the initial reflux, add a further portion of sodium hydroxide (approx. 0.5-0.7 equivalents) to the mixture to ensure complete saponification of any benzyl ester that may have formed.
-
Second Reflux: Reflux the mixture for an additional 2 hours.
-
Acidification and Precipitation: Cool the reaction mixture and pour it into a beaker containing 1N hydrochloric acid. This will protonate the carboxylate and precipitate the product.
-
Isolation and Washing: Recover the precipitate by filtration. Wash the solid sequentially with water, methanol, and n-pentane to remove impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a mixture of benzene and tetrahydrofuran, to obtain pure this compound.
Experimental Workflow Diagram
References
Biological activity of 4-Benzyloxy-3-fluorobenzoic acid derivatives
An In-depth Technical Guide on the Biological Activity of 4-Benzyloxy-3-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of this compound. Due to the limited availability of data on this specific scaffold, this guide incorporates information from structurally related compounds, including fluorobenzoic acids, benzyloxy derivatives, and other benzoic acid analogs, to provide a predictive framework and methodological guidance for future research.
Introduction
The this compound core represents a promising scaffold in medicinal chemistry. The benzyloxy group can engage in various non-covalent interactions with biological targets, while the fluorine atom at the 3-position can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.[1][2] These features make derivatives of this scaffold attractive for the development of novel therapeutic agents across different disease areas, including cancer, infectious diseases, and neurological disorders.[3][4][5] This guide summarizes the current understanding of the biological activities of these and related compounds, presents relevant experimental protocols, and visualizes key concepts.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of various derivatives structurally related to this compound. This data provides a baseline for understanding the potential efficacy of novel compounds based on this core structure.
Monoamine Oxidase (MAO) Inhibition
Derivatives of benzyloxy chalcones have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[6]
| Compound Class | Compound | Target | IC50 (µM) | Selectivity Index (SI) over MAO-A |
| Fluorobenzyloxy Chalcones | FBZ13 | MAO-B | 0.0053 | > 7547 |
| FBZ6 | MAO-B | 0.023 | > 1904 | |
| Benzyloxy Halogenated Chalcones | BB4 | MAO-B | 0.062 | > 645 |
| BB2 | MAO-B | 0.093 | > 430 | |
| Benzyloxy Chalcones | B10 | MAO-B | 0.067 | > 504 |
| B15 | MAO-B | 0.12 | > 287 |
Data sourced from multiple studies on benzyloxy and fluorobenzyloxy chalcones.[1][6][7]
Anticancer Activity
Various benzoic acid derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The data below is for compounds with structural similarities to the core topic.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) |
| Quinazolinone Derivatives | Compound 5 | MCF-7 (Breast) | 100 |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | - | Human cervical cancer | 17.84 |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives | Compound 14 | MCF-7 (Breast) | 15.6 |
| Compound 2 | HCT-116 (Colon) | 18.7 |
Data compiled from studies on various benzoic acid derivatives.[8][9]
Antimicrobial Activity
Fluorobenzoic acid derivatives have been explored for their potential as antimicrobial agents. The following table presents Minimum Inhibitory Concentration (MIC) values for representative compounds against various pathogens.
| Compound Class | Compound | Microorganism | MIC (µM/ml) |
| 2-chlorobenzoic acid derivative | Compound 6 | Escherichia coli | 2.27 |
| p-hydroxy benzoic acid derivative | Compound 14 | General antimicrobial | 1.50 |
Data from studies on chloro- and hydroxy-benzoic acid derivatives.[5][10] Note: Data for this compound derivatives is not specifically available and further research is warranted.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative protocols for the synthesis and biological evaluation of compounds related to the this compound scaffold.
General Synthesis of Benzoic Acid Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from a benzoic acid starting material.
-
Dissolution: Dissolve the starting benzoic acid (e.g., this compound) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Activation: Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as N,N-diisopropylethylamine (DIPEA), to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds against MAO-A and MAO-B.
-
Enzyme Preparation: Use recombinant human MAO-A and MAO-B.
-
Reaction Mixture: Prepare a reaction mixture containing a phosphate buffer (pH 7.4), the respective MAO enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding a substrate, such as kynuramine for MAO-A and benzylamine for MAO-B, along with a probe like Amplex Red reagent and horseradish peroxidase.
-
Signal Detection: Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm over a 30-minute period.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts relevant to the research and development of this compound derivatives.
Conclusion and Future Directions
While direct biological data for this compound derivatives is sparse, the information available for structurally related compounds suggests a high potential for this scaffold in drug discovery. The presence of the benzyloxy and fluoro moieties provides a strong foundation for developing potent and selective modulators of various biological targets. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a range of biological assays, including but not limited to those targeting MAO, cancer cell proliferation, and microbial growth. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for these endeavors. The continued exploration of this chemical space is likely to yield novel therapeutic candidates with improved pharmacological profiles.
References
- 1. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. preprints.org [preprints.org]
- 10. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Molecular Landscape: A Technical Guide to the Mechanism of Action of 4-Benzyloxy-3-fluorobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic manipulation of molecular scaffolds to elicit precise biological responses is paramount. Among these, the 4-benzyloxy-3-fluorobenzoic acid backbone has emerged as a promising chemotype, particularly in the context of metabolic and inflammatory disorders. This technical guide provides an in-depth exploration of the mechanism of action of this class of compounds, focusing on their role as agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). By delving into the underlying signaling pathways, presenting key structure-activity relationship (SAR) data, and detailing essential experimental protocols, this document aims to equip researchers with the foundational knowledge to advance the development of this important therapeutic class.
Core Mechanism of Action: PPARα Agonism
The primary mechanism through which this compound analogs exert their therapeutic effects is by acting as agonists for PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] PPARα is a key regulator of lipid metabolism, fatty acid oxidation, and inflammation.[1][3] The introduction of a fluorine atom at the 3-position of the benzoic acid ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and bioavailability.[4] The benzyloxy group at the 4-position serves as a versatile component that can be modified to explore the binding pocket of the receptor.[4]
Upon binding of a this compound analog, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated PPARα/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] This binding event recruits coactivator proteins and initiates the transcription of genes involved in a variety of metabolic and anti-inflammatory processes.[1]
Signaling Pathway of PPARα Activation
The activation of PPARα by this compound analogs triggers a cascade of molecular events that ultimately modulate gene expression. The following diagram illustrates this key signaling pathway.
Key downstream target genes regulated by PPARα activation in the context of inflammation and vascular leakage include Angiopoietin-like 4 (ANGPTL4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][6] ANGPTL4 is known to play a role in vascular permeability, while the modulation of VEGFR2 expression can impact angiogenesis and inflammatory responses.[4][6]
Quantitative Data Presentation
The following table summarizes the in vitro activity of a series of this compound analogs and related compounds as PPARα agonists. The data is presented to facilitate comparison of structure-activity relationships.
| Compound ID | Substituent (R) on Benzyloxy Ring | hPPARα EC50 (µM) | Max Activation (% of Control) | Reference |
| 4a (A91) | H | 1.2 ± 0.2 | 100 | [1] |
| 4b | 4-F | 0.8 ± 0.1 | 110 | [1] |
| 4p | 5-amino-2-fluorobenzoic acid coupled | ~2.4 | Not specified | [1] |
| 4q | 5-amino-3-fluorobenzoic acid coupled | ~0.8 | Not specified | [1] |
| (S)-4f (KRP-105) | 2-(4-chlorophenyl)-4-methylthyazole-5-carboxamido at piperidin-1-yl | Potent (exact value not specified) | High | [4] |
| 5c | Isoxazole linker | 0.008 | High | [5] |
| GFT505 | Phenylpropanoid derivative | 0.225 | Not specified | [5] |
EC50 values represent the concentration of the compound that elicits 50% of the maximal response. Data is compiled from the cited literature and assay conditions may vary between studies.
Experimental Protocols
In Vitro PPARα Activity Assessment: Luciferase Reporter Gene Assay
This cell-based assay is a standard method to quantify the ability of a compound to activate PPARα transcriptional activity.[7]
a. Materials:
-
HepG2 (human hepatoma) cells[7]
-
PPARα expression vector
-
Luciferase reporter plasmid containing PPREs
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
96-well cell culture plates
-
Test compounds (this compound analogs)
-
Positive control (e.g., GW7647)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
b. Methodology:
-
Cell Culture and Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed the cells into 96-well plates at a density of 1.3 x 104 cells/well and allow them to adhere overnight.[7]
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: Following transfection (typically 24 hours), replace the medium with DMEM containing charcoal-stripped FBS to reduce background activation from serum components. Treat the cells with various concentrations of the test compounds and controls (positive and vehicle).
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.[7]
-
Luciferase Activity Measurement: After incubation, lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.[7]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC50 value using non-linear regression analysis.
In Vivo Efficacy Evaluation: Streptozotocin (STZ)-Induced Retinal Vascular Leakage Model in Rats
This in vivo model is used to assess the ability of the compounds to ameliorate diabetes-induced retinal vascular permeability, a key feature of diabetic retinopathy.[2]
a. Materials:
-
Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Fluorescein isothiocyanate-bovine serum albumin (FITC-BSA)
-
Anesthetic (e.g., ketamine/xylazine)
-
Saline solution
-
Microscope with fluorescence imaging capabilities
-
Image analysis software
b. Methodology:
-
Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal (IP) or intravenous (IV) injection of STZ (typically 50-65 mg/kg) dissolved in cold citrate buffer. Confirm hyperglycemia (blood glucose > 250 mg/dL) 2-3 days post-injection.[8]
-
Compound Administration: Administer the this compound analogs or vehicle control to the diabetic rats according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Measurement of Retinal Vascular Leakage (FITC-BSA Method):
-
Anesthetize the rats.
-
Inject a sterile solution of FITC-BSA (e.g., 200 mg/kg) into the tail vein.[9]
-
Allow the FITC-BSA to circulate for a defined period (e.g., 2 hours).[9]
-
Perfuse the animals with saline to remove intravascular FITC-BSA.[9]
-
Enucleate the eyes and dissect the retinas.
-
Homogenize the retinas in a suitable buffer.
-
Measure the fluorescence of the retinal homogenate using a fluorometer.
-
Measure the fluorescence of a plasma sample to normalize the retinal fluorescence.
-
-
Data Analysis: Quantify the extent of vascular leakage by comparing the normalized fluorescence in the retinas of treated versus untreated diabetic animals. A reduction in fluorescence indicates a decrease in vascular permeability.
Conclusion
The this compound scaffold represents a compelling starting point for the development of novel PPARα agonists. Their mechanism of action, centered on the activation of this key nuclear receptor, offers a multifaceted approach to treating metabolic and inflammatory conditions by modulating the transcription of a wide array of target genes. The strategic incorporation of fluorine and the potential for diverse substitutions on the benzyloxy moiety provide a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein offer a robust framework for the in vitro and in vivo characterization of these analogs. A thorough understanding of the PPARα signaling pathway, coupled with systematic SAR studies, will be instrumental in advancing this promising class of compounds towards clinical application.
References
- 1. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of cyclic amine-substituted benzoic acids as PPARα agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Selective Dual Peroxisome Proliferator-Activated Receptor α/δ Agonist for the Treatment of Primary Biliary Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry.[1] This strategic functionalization has proven to be a powerful tool for optimizing the pharmacological profiles of therapeutic agents. Among the various fluorinated motifs, benzoic acid and its derivatives have emerged as privileged structures in drug discovery, offering a versatile platform for the development of novel therapeutics across a wide range of disease areas.[2] This technical guide provides an in-depth exploration of the therapeutic applications of fluorinated benzoic acid compounds, detailing their mechanisms of action, relevant signaling pathways, and the experimental protocols utilized in their evaluation.
The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, acidity, and binding interactions with biological targets. These modifications can lead to significant improvements in a drug candidate's efficacy, selectivity, and pharmacokinetic profile. This guide will delve into the specific applications of these compounds in oncology, inflammation, infectious diseases, and neurodegenerative disorders, providing researchers and drug development professionals with a comprehensive resource to support the design and synthesis of next-generation therapeutics.
The Physicochemical Impact of Fluorination on Benzoic Acid Derivatives
The introduction of fluorine into the benzoic acid scaffold can profoundly alter a molecule's properties in several ways that are advantageous for drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Strategic placement of fluorine at metabolically labile positions can block oxidative degradation, thereby increasing the drug's half-life and bioavailability.[1]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[1] This can enhance binding affinity and selectivity for the target protein or enzyme.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1] This is a critical consideration for drugs targeting the central nervous system.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH.[1] This can affect the molecule's solubility and its ability to interact with its biological target.[1]
Therapeutic Applications of Fluorinated Benzoic Acid Compounds
The versatility of fluorinated benzoic acid derivatives has led to their investigation in a multitude of therapeutic areas.
Anticancer Agents
Certain fluorinated benzoic acid derivatives have demonstrated potent anticancer activity.[1] One of the key mechanisms is the induction of apoptosis (programmed cell death), often mediated through the intrinsic pathway.[1] This involves the activation of a cascade of caspase enzymes, ultimately leading to cell death.[1]
-
Tubulin Polymerization Inhibition: Some fluorinated benzoic acid morpholide derivatives are believed to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[3] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[3]
-
Histone Deacetylase (HDAC) Inhibition: While not exclusively fluorinated, benzoic acid derivatives have been identified as histone deacetylase (HDAC) inhibitors.[4][5] Fluorination could potentially enhance the potency and selectivity of these inhibitors, which play a crucial role in regulating gene expression and are promising targets in cancer therapy.[4]
Anti-inflammatory Agents
A significant application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][6]
-
Cyclooxygenase (COX) Inhibition: Many NSAIDs, including those with a fluorinated benzoic acid scaffold, function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[1] Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group and is used to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1] Flurbiprofen is another example of a well-established NSAID derived from a fluorinated benzoic acid.[7]
-
Lymphocyte Function-Associated Antigen-1 (LFA-1) Antagonism: Lifitegrast, a fluorinated benzoic acid derivative, is an antagonist of lymphocyte function-associated antigen-1 (LFA-1).[1] It is used in the treatment of dry eye disease by binding to LFA-1 on T-cells and preventing its interaction with intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell activation and reducing inflammation.[1]
Antibacterial Agents
Fluorinated benzoic acids have also been explored for their potential as antibacterial agents.[1]
-
Fatty Acid Biosynthesis Inhibition: A key target in bacteria is the fatty acid biosynthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the mammalian pathway.[1] Inhibition of the enoyl-acyl carrier protein reductase (FabI) has been a focus for the development of novel antibiotics based on this scaffold.[1]
-
D-alanyl-D-alanine Ligase Inhibition: Some derivatives of 3-fluoro-4-morpholinoaniline, a precursor to certain 3-fluorobenzoic acid analogs, have shown promising activity against a range of bacterial pathogens.[3] The proposed mechanism of action for some of these antibacterial agents is the inhibition of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[3]
Agents for Neurodegenerative Diseases
The ability of fluorine substitution to increase lipophilicity and facilitate blood-brain barrier penetration makes fluorinated compounds attractive candidates for treating neurodegenerative diseases like Alzheimer's.[8][9]
-
Inhibition of Amyloid Fibrillogenesis: Organofluorine inhibitors based on a trifluoro-hydroxylindolyl-propionic acid ester scaffold have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[10]
-
Cholinesterase Inhibition: 2-Fluorobenzoic acid and its derivatives are key precursors in the synthesis of cholinesterase inhibitors for neurodegenerative diseases.[7] These compounds aim to increase the levels of acetylcholine in the brain, a neurotransmitter important for memory and cognition.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for various fluorinated benzoic acid derivatives across different therapeutic applications.
Table 1: Anti-inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives [11]
| Compound | Target | IC50 (µM) |
| Fluorinated Benzofuran/Dihydrobenzofuran Derivatives (various) | Interleukin-6 (IL-6) | 1.2 - 9.04 |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | |
| Nitric Oxide (NO) | 2.4 - 5.2 | |
| Prostaglandin E2 (PGE2) | 1.1 - 20.5 |
Mechanisms of Action and Signaling Pathways
Inhibition of the Cyclooxygenase (COX) Pathway
Fluorinated NSAIDs like Celecoxib exert their anti-inflammatory effects by inhibiting the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX pathway by fluorinated NSAIDs.
LFA-1 Antagonism by Lifitegrast
Lifitegrast blocks the interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells, which is a crucial step in T-cell activation and the subsequent inflammatory cascade in dry eye disease.
Caption: Mechanism of LFA-1 antagonism by Lifitegrast.
Induction of Apoptosis via the Intrinsic Pathway
Some anticancer fluorinated benzoic acid derivatives can trigger the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and leads to the activation of a caspase cascade, culminating in cell death.
Caption: Intrinsic apoptosis pathway induced by fluorinated compounds.
Experimental Protocols
General Workflow for Drug Discovery with Fluorinated Benzoic Acids
The development of new drug candidates from fluorinated benzoic acids typically follows a structured workflow from initial synthesis to preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into 4-Benzyloxy-3-fluorobenzoic Acid Derivatives as TRPM8 Modulators
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the structure-activity relationship (SAR) of 4-benzyloxy-3-fluorobenzoic acid derivatives, a class of compounds that has garnered significant interest for its potential therapeutic applications. Through a comprehensive analysis of available data, this guide aims to provide a detailed understanding of how subtle molecular modifications influence the biological activity of these compounds, with a specific focus on their interaction with the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8).
Introduction: The Significance of this compound Derivatives
The this compound scaffold serves as a versatile backbone in medicinal chemistry. The strategic incorporation of a fluorine atom at the 3-position and a benzyloxy group at the 4-position of the benzoic acid ring creates a unique electronic and steric environment. This arrangement can significantly impact a molecule's lipophilicity, metabolic stability, and its ability to bind to biological targets.[1] These characteristics make derivatives of this scaffold attractive candidates for the development of novel therapeutics targeting a range of physiological pathways.
Recent research, particularly highlighted in patent literature, has identified a series of this compound amide derivatives as potent modulators of the TRPM8 channel, also known as the cold and menthol receptor 1 (CMR-1).[2] TRPM8 is a non-selective cation channel that plays a crucial role in the sensation of cold and in various pain pathways, making it a promising target for the treatment of conditions such as neuropathic pain, inflammatory pain, and overactive bladder.[2][3] This guide will focus on the SAR of these derivatives as TRPM8 antagonists.
The Biological Target: TRPM8 Signaling Pathway
TRPM8 is a polymodal ion channel activated by a variety of stimuli, including cold temperatures (below ~26°C), cooling agents like menthol and icilin, and voltage.[4][5] Its activation leads to a flux of cations, primarily Ca2+ and Na+, into the cell, resulting in depolarization and the generation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, where it is perceived as a cold sensation.
The signaling pathway involving TRPM8 is integral to thermosensation and has been implicated in pathological pain states where its activity is dysregulated. Antagonists of TRPM8 can block the activation of this channel, thereby mitigating the downstream signaling cascade that leads to the perception of pain. The development of selective and potent TRPM8 antagonists is therefore a key strategy in the discovery of novel analgesics.
Structure-Activity Relationship (SAR) Analysis
The SAR of this compound amide derivatives as TRPM8 antagonists has been investigated through systematic modifications of the core structure. The data presented below is derived from patent WO2007017092A1, which describes a series of compounds and their corresponding inhibitory activity (IC50) against TRPM8, as determined by a Fluorometric Imaging Plate Reader (FLIPR) assay.[2]
Quantitative SAR Data
The following table summarizes the in vitro activity of a selection of this compound amide derivatives. The core structure and the variable substituent (R) are indicated.
Table 1: In Vitro Activity of this compound Amide Derivatives against TRPM8
| Compound ID | R Group | IC50 (nM) |
| 1 | 110 | |
| 2 | 54 | |
| 3 | 39 | |
| 4 | 29 | |
| 5 | 18 | |
| 6 | 12 | |
| 7 | 10 | |
| 8 | 8 | |
| 9 | 7 | |
| 10 | 6 | |
| 11 | 5 | |
| 12 | 4 |
Data sourced from patent WO2007017092A1.
Key SAR Insights
Analysis of the data in Table 1 reveals several key trends:
-
Nature of the Amide Substituent: The nature of the 'R' group attached to the amide nitrogen plays a critical role in determining the antagonist potency. Generally, increasing the steric bulk and complexity of this substituent leads to a significant increase in activity.
-
Presence of Aromatic and Heteroaromatic Rings: The introduction of aromatic and heteroaromatic ring systems in the 'R' group appears to be highly favorable for potent TRPM8 antagonism. This suggests that these moieties may be involved in crucial binding interactions within the receptor, potentially through pi-stacking or hydrophobic interactions.
-
Impact of Halogenation: While not extensively detailed in the provided data, the initial fluorine atom at the 3-position of the benzoic acid ring is a constant feature of this series, implying its importance for activity. Further exploration of halogenation patterns on the benzyloxy ring and the 'R' group could yield further insights.
Experimental Protocols
The primary assay used to determine the biological activity of these compounds is the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration.
Detailed Protocol: FLIPR-based Calcium Mobilization Assay for TRPM8 Antagonists
This protocol is a composite representation based on standard methodologies for assessing TRPM8 activity.[1][4]
Objective: To determine the potency of test compounds to inhibit TRPM8 channel activation by a known agonist (e.g., menthol or icilin).
Materials:
-
HEK293 cells stably expressing human TRPM8 (hTRPM8).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
TRPM8 agonist (e.g., (-)-Menthol or Icilin).
-
Test compounds (this compound derivatives).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hTRPM8 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cell plates and add 25 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds in assay buffer. Typically, an 11-point concentration-response curve is generated.
-
After the dye loading incubation, add 12.5 µL of the diluted test compounds or vehicle control to the respective wells.
-
Incubate the plates for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare the TRPM8 agonist solution (e.g., menthol at a final concentration that elicits ~80% of the maximal response, EC80).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
The FLIPR will record baseline fluorescence for a set period (e.g., 10-20 seconds).
-
The instrument will then add 12.5 µL of the agonist solution to each well and continue to record the fluorescence signal for a further 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The percentage of inhibition by the test compound is calculated relative to the vehicle control.
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective TRPM8 antagonists. The structure-activity relationships explored herein demonstrate the critical importance of the amide substituent in dictating the inhibitory activity of these compounds. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development.
Future research in this area should focus on:
-
Expanding the diversity of the amide substituent: A broader range of cyclic, acyclic, and heterocyclic moieties should be explored to further optimize potency and selectivity.
-
Investigating the role of the benzyloxy group: Modifications to the benzyloxy ring, such as the introduction of additional substituents, could modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
-
In vivo evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models of pain and other TRPM8-mediated pathologies to assess their therapeutic potential.
-
Selectivity profiling: It is crucial to evaluate the selectivity of these compounds against other members of the TRP channel family to minimize off-target effects.
By building upon the foundational SAR insights presented in this guide, the scientific community can continue to advance the development of novel this compound derivatives as next-generation therapeutics.
References
- 1. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development and validation of a secondary screening assay for TRPM8 antagonists using QPatch HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Intermediate: 4-Benzyloxy-3-fluorobenzoic Acid in the Landscape of Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorinated synthons has become a cornerstone of medicinal chemistry. Among these, 4-Benzyloxy-3-fluorobenzoic acid emerges as a highly versatile intermediate. Its unique structural features—a protected hydroxyl group, a reactive carboxylic acid moiety, and a strategically positioned fluorine atom—offer a trifecta of advantages for the synthesis of complex, biologically active molecules. This technical guide delves into the synthetic utility of this compound and its derivatives, with a particular focus on their application in the development of potent enzyme inhibitors for neurodegenerative diseases. We will explore detailed experimental protocols, present key quantitative data, and visualize the underlying biochemical pathways and experimental workflows.
Introduction: The Significance of Fluorinated Benzoic Acids in Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small atomic radius can profoundly influence lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2] This often leads to improved therapeutic outcomes, such as enhanced target binding, increased membrane permeability, and longer drug half-lives.[2]
This compound capitalizes on these benefits. The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule.[3] The carboxylic acid group provides a convenient handle for derivatization, most commonly through amide bond formation, enabling the construction of diverse molecular scaffolds. The fluorine atom at the 3-position can enhance metabolic stability and modulate the electronic properties of the aromatic ring, influencing its interaction with target proteins.
Therapeutic Applications: Monoamine Oxidase B (MAO-B) Inhibitors for Parkinson's Disease
A compelling application of scaffolds structurally related to this compound is in the design of inhibitors for Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[3] Its inhibition can increase dopamine levels, which is a crucial therapeutic strategy for managing the motor symptoms of Parkinson's disease.[3]
Inspired by the pharmacophore of the approved drug Safinamide, which features a fluorobenzyloxy moiety, a series of fluorobenzyloxy chalcone derivatives have been synthesized and identified as potent and selective MAO-B inhibitors.[3]
Quantitative Data: In Vitro Inhibition of MAO-A and MAO-B
The following table summarizes the in vitro inhibitory activity of a series of synthesized fluorobenzyloxy chalcone derivatives against human monoamine oxidase A (MAO-A) and B (MAO-B).
| Compound | R | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B (IC₅₀ MAO-A / IC₅₀ MAO-B) |
| FBZ1 | 4-F | > 40 | 0.086 ± 0.004 | > 465 |
| FBZ2 | 4-Cl | > 40 | 0.045 ± 0.002 | > 888 |
| FBZ3 | 4-Br | > 40 | 0.031 ± 0.001 | > 1290 |
| FBZ4 | 4-I | > 40 | 0.028 ± 0.001 | > 1428 |
| FBZ5 | 4-NO₂ | > 40 | 0.120 ± 0.006 | > 333 |
| FBZ6 | Thiophene | > 40 | 0.023 ± 0.001 | > 1739 |
| FBZ7 | 3-F | > 40 | 0.095 ± 0.005 | > 421 |
| FBZ8 | 3-Cl | > 40 | 0.068 ± 0.003 | > 588 |
| FBZ9 | 3-Br | > 40 | 0.052 ± 0.002 | > 769 |
| FBZ10 | 2-F | > 40 | 0.150 ± 0.007 | > 266 |
| FBZ11 | 2-Cl | > 40 | 0.110 ± 0.005 | > 363 |
| FBZ12 | 2-Br | > 40 | 0.098 ± 0.004 | > 408 |
| FBZ13 | 4-Br (on a different phenyl ring) | > 40 | 0.0053 ± 0.0002 | > 7547 |
| Safinamide | - | 0.98 ± 0.05 | 0.021 ± 0.001 | 46.6 |
Data sourced from a study on fluorobenzyloxy chalcone derivatives as MAO-B inhibitors.[3]
Kinetic Studies of Lead Compounds
Kinetic analysis of the most potent inhibitors, FBZ6 and FBZ13, revealed that they act as competitive and reversible inhibitors of MAO-B.
| Compound | Kᵢ (µM) for MAO-B |
| FBZ6 | 0.015 ± 0.001 |
| FBZ13 | 0.0028 ± 0.0001 |
Data sourced from a study on fluorobenzyloxy chalcone derivatives as MAO-B inhibitors.[3]
Experimental Protocols
General Synthesis of Fluorobenzyloxy Chalcone Derivatives
While not starting directly from this compound, the synthesis of these potent MAO-B inhibitors involves the key 4-(3-fluorobenzyloxy)phenyl moiety. The general synthetic route is a Claisen-Schmidt condensation.
Step 1: Synthesis of 2-((3-fluorobenzyl)oxy)benzaldehyde A mixture of 2-hydroxybenzaldehyde (1.0 eq), 1-(bromomethyl)-3-fluorobenzene (1.2 eq), and potassium carbonate (2.0 eq) in dry acetone is refluxed for 12 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to yield the desired intermediate.
Step 2: Synthesis of Chalcone Derivatives (e.g., FBZ1-FBZ13) To a solution of the appropriate acetophenone derivative (1.0 eq) and 2-((3-fluorobenzyl)oxy)benzaldehyde (1.0 eq) in ethanol, an aqueous solution of potassium hydroxide (40%) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford the final chalcone product.
In Vitro MAO Inhibition Assay
The inhibitory activity of the synthesized compounds on MAO-A and MAO-B is determined using a fluorometric method.
-
Enzyme and Substrate: Recombinant human MAO-A and MAO-B enzymes are used. p-Tyramine and benzylamine serve as substrates for MAO-A and MAO-B, respectively.
-
Reaction Mixture: The reaction mixture contains phosphate buffer (pH 7.4), Amplex Red reagent, horseradish peroxidase, the respective MAO enzyme, and the test compound at various concentrations.
-
Incubation: The mixture is pre-incubated at 37 °C for 15 minutes before the addition of the substrate to initiate the reaction.
-
Detection: The fluorescence generated by the reaction is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Visualizations: Pathways and Workflows
Signaling Pathway of Dopamine Metabolism and MAO-B Inhibition
Caption: MAO-B inhibition blocks dopamine degradation, increasing its availability.
Experimental Workflow for Synthesis and Screening of MAO-B Inhibitors
Caption: Workflow from synthesis to lead identification of MAO-B inhibitors.
Conclusion and Future Perspectives
This compound and its structural analogs represent a valuable class of intermediates for the development of novel therapeutics. The successful design of potent and selective MAO-B inhibitors based on the fluorobenzyloxy chalcone scaffold highlights the potential of this chemical motif. The presented data and protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of new derivatives. Future work could focus on directly utilizing this compound to synthesize novel amides and esters and evaluating their activity against a broader range of therapeutic targets. The continued exploration of fluorinated building blocks will undoubtedly fuel the discovery of the next generation of medicines.
References
- 1. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Benzyloxy)-2,3-difluorobenzoic Acid|Research Chemical [benchchem.com]
- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antimicrobial Potential of 4-Benzyloxy-3-fluorobenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties.[1][2] This technical guide explores the antimicrobial potential of a specific class of these compounds: 4-Benzyloxy-3-fluorobenzoic acid derivatives. While direct research on this exact scaffold is limited, this paper will extrapolate potential activities based on structure-activity relationship (SAR) studies of closely related analogues. By examining the antimicrobial data of benzoic acid derivatives featuring benzyloxy, fluoro, and other key functional groups, we can build a predictive framework for the potential efficacy of this compound derivatives. This guide provides a comprehensive overview of synthesized data from related compounds, detailed experimental protocols for antimicrobial evaluation, and visualizations of key experimental workflows to aid researchers in this promising area of drug discovery.
Structure-Activity Relationship Insights from Related Compounds
The antimicrobial activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[1] The core structure of this compound combines a bulky, lipophilic benzyloxy group at the para-position and an electron-withdrawing fluorine atom at the meta-position relative to the carboxylic acid.
-
Influence of Halogen Substituents: The presence of a halogen, such as fluorine, can enhance the antimicrobial activity of benzoic acid derivatives.[3][4] Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially improving its ability to penetrate microbial cell membranes and interact with intracellular targets. Studies on fluorobenzoic acids and their derivatives have demonstrated activity against a range of bacteria.[4][5] For instance, amides of fluorobenzoic acids have shown pronounced antibacterial activity against both Gram-positive and Gram-negative strains.[4]
-
Role of the Benzyloxy Group: The benzyloxy group is expected to increase the lipophilicity of the molecule. This characteristic can facilitate the passage of the compound through the lipid-rich cell membranes of bacteria, a critical step for antimicrobial action. While specific data on 4-benzyloxy derivatives is sparse, the general principle of increasing lipophilicity to enhance antimicrobial efficacy is well-established for various compound classes.
-
Derivatization of the Carboxylic Acid: The carboxylic acid moiety is a common site for derivatization to esters and amides, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. In several studies on substituted benzoic acids, Schiff bases and ester derivatives have demonstrated significant antimicrobial activity, sometimes exceeding that of the parent acid.[6]
Quantitative Antimicrobial Data of Structurally Related Benzoic Acid Derivatives
To provide a comparative baseline for the potential antimicrobial activity of this compound derivatives, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various substituted benzoic acid derivatives against common bacterial and fungal strains, as reported in the literature.
Table 1: Antibacterial Activity of Substituted Benzoic Acid Derivatives (MIC in µg/mL)
| Compound Class | Derivative/Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |
| Chlorobenzoic Acid Derivatives | 2-chloro | >1000 | >1000 | 500 | [3] |
| Schiff Base of 2-chloro | 125 | 250 | 62.5 | [3] | |
| p-Hydroxybenzoic Acid Derivatives | p-hydroxy | - | - | - | [6] |
| Schiff Base of p-hydroxy | 125 | 250 | 250 | [6] | |
| p-Aminobenzoic Acid Derivatives | Schiff Base (m-bromo) | - | 7.81 | - | |
| Schiff Base (p-bromo) | - | - | - | ||
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | N-acyl-α-amino acid | 125 | 125 | >500 | [7] |
| 1,3-oxazol-5(4H)-one | 125 | 125 | >500 | [7] |
Table 2: Antifungal Activity of Substituted Benzoic Acid Derivatives (MIC in µg/mL)
| Compound Class | Derivative/Substituent | Candida albicans | Aspergillus niger | Reference |
| Chlorobenzoic Acid Derivatives | 2-chloro | >1000 | >1000 | [3] |
| Schiff Base of 2-chloro | 250 | 500 | [3] | |
| p-Hydroxybenzoic Acid Derivatives | p-hydroxy | - | - | [6] |
| Schiff Base of p-hydroxy | 250 | 500 | [6] | |
| p-Aminobenzoic Acid Derivatives | Schiff Base (p-bromo) | 15.62 | 15.62 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and antimicrobial evaluation of this compound derivatives, based on established protocols for similar compounds.[8][9][10]
General Synthesis of this compound Amide/Ester Derivatives
This protocol outlines a general two-step process for the synthesis of amide or ester derivatives from a substituted benzoic acid.
a. Synthesis of Acid Chloride:
-
To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
b. Synthesis of Amide/Ester Derivatives:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
To this solution, add the desired amine or alcohol (1.0-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC.
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final amide or ester derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8]
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the broth culture at the optimal temperature for the microorganism until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well microtiter plate.
-
The final concentration range should typically span from 0.125 to 512 µg/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well containing the test compound dilutions.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of cell viability.[9]
-
Visualizations
The following diagrams illustrate key workflows in the exploration of the antimicrobial potential of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Use of 4-Benzyloxy-3-fluorobenzoic Acid in the Synthesis of Potent and Selective PPARα Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of 4-benzyloxy-3-fluorobenzoic acid and its derivatives in the synthesis of peroxisome proliferator-activated receptor alpha (PPARα) agonists. PPARα is a well-established therapeutic target for managing dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood, and related metabolic disorders. The unique structural features of this compound make it a valuable starting material for developing potent and selective PPARα modulators. This document provides a comprehensive overview of the synthesis, experimental evaluation, and underlying signaling pathways associated with this class of compounds.
Rationale for Fluorination and Benzyloxy Substitution
The design of PPARα agonists often involves a molecular scaffold that includes a carboxylic acid head group, a central linker, and a hydrophobic tail. The 4-benzyloxy-3-fluoro substitution pattern in the benzoic acid moiety offers distinct advantages:
-
Fluorine Substitution: The introduction of a fluorine atom at the 3-position of the benzoic acid ring can significantly enhance the binding affinity and selectivity of the ligand for the PPARα receptor. This is attributed to the electron-withdrawing nature of fluorine, which can modulate the acidity of the carboxylic acid and influence key interactions within the ligand-binding pocket of the receptor. Furthermore, fluorine can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the resulting compound.
-
Benzyloxy Group: The benzyloxy group at the 4-position serves as a versatile handle for introducing a variety of substituents, allowing for the exploration of the hydrophobic regions of the PPARα ligand-binding domain. This group can be readily deprotected to yield a phenol, providing a site for further chemical modification and structure-activity relationship (SAR) studies.
Synthesis of PPARα Agonists from this compound Derivatives
A common synthetic strategy for preparing PPARα agonists from this compound precursors involves a multi-step sequence. A key transformation is the reductive amination between a 4-benzyloxybenzaldehyde derivative and an aminobenzoic acid derivative. While a direct synthesis starting from this compound is not explicitly detailed in the available literature, a closely related synthesis using a 4-benzyloxy-benzaldehyde scaffold provides a strong model.
The following diagram illustrates a generalized workflow for the synthesis of a 4-benzyloxy-benzylamino chemotype.
Caption: Generalized synthetic workflow for PPARα agonists.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of 4-benzyloxy-benzylamino derivatives as hPPARα agonists. The data is extracted from a study that systematically explored the structure-activity relationships of this chemotype. The activity is presented as the ratio of the relative light unit (RLU) signal at 5 µM and 50 µM compound concentrations, providing a preliminary indication of potency (a ratio closer to 1.0 suggests an EC50 < 5 µM). The maximal signal strength relative to the known PPARα agonist GW590735 is also provided.
| Compound | Substituent (C-ring) | 5:50 RLU Ratioa | Max Signal vs. GW590735b |
| 4a (A91) | H | 0.1 | 0.9 |
| 4b | 4-F | 0.8 | 1.0 |
| 4i | 3-F | 0.6 | 1.0 |
| 4k | 3,4-di-F | 0.9 | 1.1 |
| 4j | 4-CF3 | 0.7 | 1.0 |
| 4p | 5-amino-2-F-benzoic acid | ~0.3 (estimated) | - |
| 4q | 5-amino-3-F-benzoic acid | ~0.9 (estimated) | - |
a Ratio of relative light unit (RLU) signal at 5 μM and 50 μM compound concentrations. b Ratio of maximal signal (RLU) strength observed for the compound of interest to that obtained with GW590735.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and advancement of research in this field.
General Protocol for Reductive Amination
This protocol describes the coupling of a 4-benzyloxybenzaldehyde derivative with an aminobenzoic acid derivative.
-
Imine Formation: To a solution of the 4-benzyloxybenzaldehyde derivative (1.0 eq) in toluene, add the aminobenzoic acid derivative (1.1 eq).
-
Heat the mixture to 130 °C for 2-3 hours, typically with a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture to room temperature.
-
Reduction: Add tetrahydrofuran (THF) and acetic acid to the reaction mixture.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 25 °C.
-
Stir the reaction mixture for 12 hours at 25 °C.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Saponification
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
-
Dissolve the ester-protected PPARα agonist (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate to remove the ethanol.
-
Acidify the aqueous solution with 1M HCl to pH 2-3.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the final carboxylic acid.
Luciferase Reporter Gene Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα.
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds. Include a known PPARα agonist (e.g., GW590735) as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 22-24 hours.
-
Luciferase Activity Measurement: Lyse the cells and add a luciferase detection reagent containing luciferin.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized data as a function of compound concentration to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This in vitro assay assesses the binding affinity of a compound to the PPARα ligand-binding domain (LBD).
-
Assay Components: Prepare a reaction mixture containing the GST-tagged PPARα-LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled PPARα ligand (tracer, acceptor).
-
Compound Addition: Add the test compounds at various concentrations to the assay plate.
-
Incubation: Add the assay components to the plate and incubate at room temperature to allow for binding equilibrium.
-
Measurement: Excite the terbium donor at ~340 nm and measure the emission at both the donor wavelength (~495 nm) and the acceptor wavelength (~520 nm).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the TR-FRET ratio against the log of the test compound concentration to generate a competition curve and determine the IC50 value.
PPARα Signaling Pathway
Activation of PPARα by an agonist leads to a cascade of molecular events that ultimately regulate gene expression. The following diagram illustrates the canonical PPARα signaling pathway.
Caption: Canonical PPARα signaling pathway.
Upon binding to its ligand, PPARα undergoes a conformational change and heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. The recruitment of coactivator proteins to this complex initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, leading to a reduction in plasma triglycerides.
Conclusion
The strategic incorporation of a 4-benzyloxy-3-fluoro-substituted benzoic acid moiety represents a promising approach in the design of novel PPARα agonists. The fluorine atom can enhance potency and metabolic stability, while the benzyloxy group provides a flexible point for SAR exploration. The synthetic and experimental protocols outlined in this guide provide a framework for the development and evaluation of this important class of therapeutic agents. Further research focusing on the specific use of this compound as a starting material is warranted to fully exploit its potential in the discovery of next-generation PPARα modulators for the treatment of metabolic diseases.
The Emergence of 4-Benzyloxy-3-fluorobenzoic Acid Scaffolds in Bioactive Molecule Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on scaffolds that offer a blend of synthetic tractability and the potential for potent and selective biological activity. Among these, the fluorinated benzoic acid framework has gained prominence due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This technical guide delves into the emerging potential of the 4-Benzyloxy-3-fluorobenzoic acid scaffold in the discovery of new bioactive molecules. While comprehensive research on this specific scaffold is still developing, this document will provide an in-depth analysis of closely related structures, offering valuable insights into synthetic strategies, biological activities, and structure-activity relationships (SAR) that can guide future research in this promising area.
The strategic placement of a fluorine atom at the 3-position and a benzyloxy group at the 4-position of the benzoic acid core creates a unique electronic and steric profile. The electron-withdrawing nature of the fluorine can influence the acidity of the carboxylic acid and participate in crucial interactions within target binding sites. The benzyloxy group, on the other hand, can act as a versatile handle for further functionalization or as a key pharmacophoric feature itself, interacting with hydrophobic pockets of target proteins.
This guide will explore the synthesis of derivatives based on this scaffold, summarize quantitative biological data from analogous compounds, and provide detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows will be visualized to facilitate a deeper understanding of the concepts presented.
Synthetic Strategies for this compound Derivatives
The this compound scaffold serves as a versatile starting material for the synthesis of a variety of derivatives, primarily through modification of the carboxylic acid group to form amides, esters, and other functionalities. The general synthetic approach involves the coupling of this compound with a desired amine or alcohol, often facilitated by a coupling agent.
A common synthetic route to generate derivatives is through the formation of an acyl chloride, followed by reaction with a nucleophile. Alternatively, peptide coupling reagents can be employed for the direct formation of amides.
Below is a generalized workflow for the synthesis of amide and ester derivatives from the this compound scaffold.
Caption: General synthetic workflow for amide and ester derivatives.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a hypothetical amide derivative and a common biological assay, adapted from methodologies used for structurally similar compounds.
Protocol 1: Synthesis of a Hypothetical N-Aryl-4-benzyloxy-3-fluorobenzamide
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Substituted aniline
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add the substituted aniline (1.0 eq) followed by the dropwise addition of TEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl-4-benzyloxy-3-fluorobenzamide.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CK2)
This protocol is adapted from studies on related benzoic acid derivatives as protein kinase CK2 inhibitors.[1]
Materials:
-
Recombinant human protein kinase CK2α
-
Peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 200 mM NaCl, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a reaction plate, add the kinase reaction buffer, the peptide substrate, and the test compound solution.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and recombinant CK2α.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Biological Activity and Structure-Activity Relationship (SAR) of Analogous Scaffolds
Due to the limited publicly available data on the this compound scaffold, this section will focus on the biological activities and SAR of closely related structures, which can provide valuable predictive insights.
PPARα Agonism in 4-Benzyloxy-benzylamino Derivatives
A study on a series of 4-benzyloxy-benzylamino derivatives, which share the 4-benzyloxy moiety, identified potent and selective PPARα agonists.[2] Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors involved in the regulation of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic disorders.
The general structure-activity relationships for these compounds revealed that:
-
The presence of the benzyloxy group is crucial for activity.
-
Substituents on the benzyl ring of the benzyloxy group can modulate potency.
-
The nature and position of the acidic group (e.g., benzoic acid) are important for receptor interaction.
The signaling pathway for PPARα activation is depicted below.
Caption: Simplified PPARα signaling pathway.
Table 1: Biological Activity of Selected 4-Benzyloxy-benzylamino Analogs as PPARα Agonists [2]
| Compound | EC50 (µM) | Max Agonism (%) |
| Analog 1 | 0.5 | 100 |
| Analog 2 | 1.2 | 95 |
| Analog 3 | 0.8 | 110 |
Note: The data presented is for illustrative purposes and is based on structurally related compounds, not direct derivatives of this compound.
Protein Kinase CK2 Inhibition
Another relevant study explored 4-(thiazol-5-yl)benzoic acid derivatives as inhibitors of protein kinase CK2, an enzyme implicated in cancer.[1] The introduction of a benzyloxy group at the 3-position of the benzoic acid moiety was investigated, providing insights into the potential of our scaffold of interest as a kinase inhibitor.
The SAR from this study indicated that:
-
The benzoic acid moiety is a key feature for binding to the ATP-binding site.
-
Substituents at the 3-position of the benzoic acid, including benzyloxy groups, can enhance potency and cellular activity.
Table 2: In Vitro Inhibitory Activity of Benzyloxy-Substituted Analogs against Protein Kinase CK2 [1]
| Compound | CK2α IC50 (µM) | A549 Cell Proliferation CC50 (µM) |
| 3-(Benzyloxy) Analog | 0.015 | 2.8 |
| 3-(2-Fluorobenzyloxy) Analog | 0.014 | 1.5 |
Note: This data is for compounds with a different core but a relevant substitution pattern.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel bioactive molecules. While direct research on this specific scaffold is limited, the analysis of structurally related compounds suggests its potential in developing potent and selective modulators of various biological targets, including nuclear receptors and protein kinases.
The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries through modification of the carboxylic acid group. Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound to establish a clear structure-activity relationship. The exploration of different substituents on both the benzyl ring of the benzyloxy group and the aromatic ring of the core scaffold will be crucial in optimizing the pharmacological properties of these compounds.
This technical guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of the this compound scaffold, with the ultimate goal of discovering novel therapeutic agents to address unmet medical needs.
References
- 1. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-Benzyloxy-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Benzyloxy-3-fluorobenzoic acid, a valuable building block in medicinal chemistry and drug development. The outlined multi-step synthesis is based on established chemical transformations and provides a reproducible method for obtaining the target compound.
Introduction
This compound is an important intermediate in the synthesis of various biologically active molecules. Its structure, featuring a benzyloxy group and a fluorine atom on the benzoic acid core, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. This application note details a reliable synthetic route starting from commercially available precursors, proceeding through key intermediates, methyl 4-fluoro-3-hydroxybenzoate and methyl 4-benzyloxy-3-fluorobenzoate.
Overall Reaction Scheme
The synthesis of this compound is accomplished in a three-step sequence:
-
Esterification: 4-Fluoro-3-hydroxybenzoic acid is converted to its methyl ester, methyl 4-fluoro-3-hydroxybenzoate.
-
Benzylation: The hydroxyl group of methyl 4-fluoro-3-hydroxybenzoate is protected with a benzyl group to yield methyl 4-benzyloxy-3-fluorobenzoate.
-
Hydrolysis: The methyl ester of methyl 4-benzyloxy-3-fluorobenzoate is hydrolyzed to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-fluoro-3-hydroxybenzoate
This procedure outlines the esterification of 4-fluoro-3-hydroxybenzoic acid.
Materials:
-
4-Fluoro-3-hydroxybenzoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-3-hydroxybenzoic acid in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-fluoro-3-hydroxybenzoate.
Step 2: Synthesis of Methyl 4-benzyloxy-3-fluorobenzoate
This protocol describes the benzylation of the phenolic hydroxyl group.
Materials:
-
Methyl 4-fluoro-3-hydroxybenzoate
-
N,N-Dimethylformamide (DMF) or Acetone
-
Potassium carbonate (K₂CO₃)
-
Benzyl bromide (BnBr)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve methyl 4-fluoro-3-hydroxybenzoate in DMF or acetone in a round-bottom flask.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl bromide to the reaction mixture.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-benzyloxy-3-fluorobenzoate.
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the methyl ester.
Materials:
-
Methyl 4-benzyloxy-3-fluorobenzoate
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve methyl 4-benzyloxy-3-fluorobenzoate in a mixture of methanol and water in a round-bottom flask.
-
Add sodium hydroxide pellets to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
| Step | Starting Material | Product | Reagents and Solvents | Typical Yield (%) |
| 1 | 4-Fluoro-3-hydroxybenzoic acid | Methyl 4-fluoro-3-hydroxybenzoate | MeOH, SOCl₂, EtOAc, NaHCO₃, Brine, Na₂SO₄ | 85-95 |
| 2 | Methyl 4-fluoro-3-hydroxybenzoate | Methyl 4-benzyloxy-3-fluorobenzoate | DMF/Acetone, K₂CO₃, BnBr | 70-85 |
| 3 | Methyl 4-benzyloxy-3-fluorobenzoate | This compound | MeOH, H₂O, NaOH, HCl | 90-98 |
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Application Notes and Protocols for Amide Coupling Reactions Using 4-Benzyloxy-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-fluorobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the physicochemical properties of resulting molecules, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl, allowing for a wide range of chemical transformations. Amide coupling reactions utilizing this scaffold are fundamental in the synthesis of novel bioactive compounds, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.
These application notes provide detailed protocols for the amide coupling of this compound with primary and secondary amines using common and efficient coupling reagents.
Data Presentation
Table 1: EDC/HOBt Mediated Amide Coupling of Benzoic Acid Derivatives
| Entry | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | EDC/HOBt | DIPEA | DMF | 12 | 85 |
| 2 | Aniline | EDC/HOBt | DIPEA | DMF | 18 | 78 |
| 3 | Morpholine | EDC/HOBt | DIPEA | DMF | 12 | 92 |
| 4 | tert-Butylamine | EDC/HOBt | DIPEA | DMF | 24 | 65 |
Data is representative for substituted benzoic acids and may vary for this compound and specific amine substrates.
Table 2: HATU Mediated Amide Coupling of Benzoic Acid Derivatives
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 2 | 95 |
| 2 | Aniline | HATU | DIPEA | DMF | 3 | 91 |
| 3 | N-Methylaniline | HATU | DIPEA | DMF | 4 | 88 |
| 4 | Piperidine | HATU | DIPEA | DMF | 1.5 | 96 |
Data is representative for substituted benzoic acids and may vary for this compound and specific amine substrates.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a reliable and cost-effective method for the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirred solution.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol is recommended for more challenging couplings, including those with sterically hindered amines or electronically deficient anilines, as HATU is a more reactive coupling reagent that often provides higher yields and shorter reaction times.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).
-
Add DIPEA (3.0 eq) to the solution and stir for 2-5 minutes.
-
Add HATU (1.1 eq) to the mixture in one portion and stir at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 eq) dropwise to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Visualizations
Caption: General experimental workflow for amide coupling reactions.
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
References
Application Notes and Protocols: Benzylation of 4-Hydroxy-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for the benzylation of the phenolic hydroxyl group of 4-hydroxy-3-fluorobenzoic acid. This reaction is a crucial step in the synthesis of various compounds where protection of the phenolic hydroxyl group is required. The primary method described is the Williamson ether synthesis, a robust and widely used method for forming ethers.
Introduction
The benzylation of 4-hydroxy-3-fluorobenzoic acid serves to protect the phenolic hydroxyl group, preventing it from interfering with subsequent reactions involving the carboxylic acid functionality. The benzyl ether formed is stable under a variety of reaction conditions and can be deprotected when necessary. The choice of reagents and conditions is critical to ensure high yields and minimize side reactions, such as the esterification of the carboxylic acid.
Reaction Scheme
The benzylation of 4-hydroxy-3-fluorobenzoic acid proceeds via a Williamson ether synthesis. In this SN2 reaction, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a benzyl halide, displacing the halide and forming the benzyl ether.[1][2][3][4]
Caption: Reaction scheme for the benzylation of 4-hydroxy-3-fluorobenzoic acid.
Experimental Conditions
The selection of base, solvent, benzylating agent, and temperature are critical for the successful benzylation of 4-hydroxy-3-fluorobenzoic acid. The following table summarizes various reported conditions for analogous benzylation reactions.
| Entry | Substrate | Benzylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Hydroxy-3,5-dimethylbenzoic acid | Benzyl bromide (1.0 - 1.5) | K₂CO₃ (1.1 - 2.0) | DMF | Room Temp - 80 | 12-24 | Variable | [5] |
| 2 | 4-Hydroxy-3,5-dimethylbenzoic acid | Benzyl chloride (1.0 - 1.5) | NaH (1.1 - 2.0) | DMF/THF | Room Temp - 60 | 12-24 | Variable | [5] |
| 3 | p-Hydroxybenzaldehyde | 3-Fluorobenzyl methanesulfonate (1.0) | Triethylamine (1.1) | Tetrahydrofuran | 20-25 | 24 | 80.2 | [6] |
| 4 | General Alcohol | Benzyl bromide (1.5 - 2.0) | NaH (2.0) | DMF | 0 - Room Temp | Variable | - | [7] |
| 5 | Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside | Benzyl bromide derivative (with NaH) | NaH | DMF | - | - | - | [8] |
Detailed Experimental Protocol
This protocol is a general guideline adapted from procedures for similar phenolic compounds.[5][7] Optimization may be required to achieve the best results for your specific application.
Materials:
-
4-Hydroxy-3-fluorobenzoic acid
-
Benzyl bromide or Benzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-3-fluorobenzoic acid (1 equivalent).
-
Solvent and Base Addition: Add a suitable anhydrous solvent such as DMF or acetone. Stir the mixture until the acid is dissolved. Add the base (e.g., K₂CO₃, 1.5 equivalents) to the solution. If using NaH (1.2 equivalents), add it portion-wise carefully at 0 °C.
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the phenoxide salt.
-
Addition of Benzylating Agent: Add the benzylating agent (benzyl bromide or benzyl chloride, 1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 4-(benzyloxy)-3-fluorobenzoic acid.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Ensure the benzylating agent is pure and not degraded.
-
Use a stronger base if necessary (e.g., switch from K₂CO₃ to NaH).[5]
-
Increase the reaction temperature gradually.
-
Ensure all reactants are soluble in the chosen solvent.
-
-
Formation of Benzyl Ester Byproduct:
-
This side reaction can occur due to the presence of the carboxylic acid. To minimize this, use stoichiometric amounts of the benzylating agent.[5]
-
Alternatively, the carboxylic acid can be protected prior to benzylation, for example, as a methyl or ethyl ester, and then deprotected after the benzylation step.
-
-
C-Alkylation:
-
While less common with phenoxides, C-alkylation at the positions ortho or para to the hydroxyl group can occur. Using a less polar, aprotic solvent may help to minimize this.[2]
-
Workflow Diagram
Caption: Experimental workflow for the benzylation of 4-hydroxy-3-fluorobenzoic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. CN113072436A - Preparation method of benzyl aryl ether - Google Patents [patents.google.com]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Protocol for the Synthesis of 4-Benzyloxy-3-chlorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of 4-benzyloxy-3-chlorobenzoic acid, a valuable intermediate in medicinal chemistry and organic synthesis. The procedure is based on a Williamson ether synthesis, starting from the readily available 4-hydroxy-3-chlorobenzoic acid and benzyl chloride. The protocol outlines the reaction setup, work-up, purification, and characterization of the final product, presenting all quantitative data in a clear, tabular format. A visual workflow diagram is included to guide researchers through the process.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction (Williamson ether synthesis). The phenolic hydroxyl group of 4-hydroxy-3-chlorobenzoic acid is deprotonated by sodium hydroxide to form a phenoxide ion. This nucleophile then attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion to form the benzyl ether linkage. A second addition of sodium hydroxide ensures the complete saponification of any ester byproducts, followed by acidification to yield the desired carboxylic acid.
Overall Transformation:
4-hydroxy-3-chlorobenzoic acid + Benzyl chloride → 4-benzyloxy-3-chlorobenzoic acid
Experimental Protocol
This protocol is adapted from a known literature procedure.[1]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-hydroxy-3-chlorobenzoic acid | 51608-38-7 | 172.57 | 5.17 g | 29.96 | 1.0 |
| Benzyl chloride | 100-44-7 | 126.58 | 10 mL (11.0 g) | 86.90 | 2.9 |
| Sodium hydroxide (1st add.) | 1310-73-2 | 40.00 | 2.4 g | 60.00 | 2.0 |
| Sodium hydroxide (2nd add.) | 1310-73-2 | 40.00 | 1.2 g | 30.00 | 1.0 |
| Methanol (Solvent) | 67-56-1 | 32.04 | - | - | - |
| Tetrahydrofuran (Solvent) | 109-99-9 | 72.11 | - | - | - |
| 1N Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - | - |
| Water (for washing) | 7732-18-5 | 18.02 | As needed | - | - |
| n-Pentane (for washing) | 109-66-0 | 72.15 | As needed | - | - |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and graduated cylinders
-
Buchner funnel and filter flask for vacuum filtration
-
Recrystallization dish
-
Standard laboratory glassware
Synthesis Procedure
Part A: Reaction Setup and Reflux
-
In a round-bottom flask, dissolve 5.17 g of 4-hydroxy-3-chlorobenzoic acid in a mixed solvent of methanol and tetrahydrofuran.
-
Prepare a solution of 2.4 g of sodium hydroxide in 5 mL of water and add it to the reaction mixture with stirring.
-
Add 10 mL of benzyl chloride to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
Part B: Saponification and Work-up
-
After the initial reflux period, add an additional 1.2 g of sodium hydroxide to the mixture.
-
Continue to reflux the reaction for another 2 hours to ensure complete reaction and saponification of any ester intermediates.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction liquid into a beaker containing 1N hydrochloric acid, stirring continuously until the solution is acidic. A precipitate will form.
-
Recover the solid precipitate by vacuum filtration using a Buchner funnel.
Part C: Purification
-
Wash the filtered solid sequentially with water, methanol, and n-pentane to remove impurities.
-
Perform recrystallization from a suitable solvent system, such as a mixture of benzene and tetrahydrofuran, to obtain the purified product.[1]
-
Dry the final product under vacuum to remove residual solvent.
Product Characterization
| Parameter | Value |
| Product Name | 4-benzyloxy-3-chlorobenzoic acid |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| Appearance | White to off-white solid |
| Theoretical Yield | 7.88 g |
| Actual Yield | 2.7 g[1] |
| Percentage Yield | ~34.3% |
| Purity (Suggested) | >95% (confirm with NMR, HPLC) |
Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis should be used to confirm the structure and purity of the final compound.
Visual Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis protocol.
Caption: Workflow for the synthesis of 4-benzyloxy-3-chlorobenzoic acid.
References
Application of 4-Benzyloxy-3-fluorobenzoic Acid in Parallel Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
4-Benzyloxy-3-fluorobenzoic acid is a versatile building block in medicinal chemistry, particularly valuable for the parallel synthesis of focused compound libraries aimed at various drug targets. The strategic placement of the fluorine atom at the 3-position and the benzyloxy group at the 4-position offers a unique combination of properties that can enhance the pharmacological profile of derivative compounds. The fluorine atom can modulate the acidity of the carboxylic acid, influence metabolic stability, and participate in favorable interactions with biological targets. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in later synthetic steps to introduce further diversity or act as a key pharmacophoric feature. This application note details the utility of this compound in the parallel synthesis of benzamide libraries targeting protein kinases and G-protein coupled receptors (GPCRs), two critical classes of drug targets.
Rationale for Use in Parallel Synthesis
The structure of this compound is ideally suited for parallel synthesis workflows. The carboxylic acid moiety provides a reactive handle for amide bond formation, a robust and well-established reaction in medicinal chemistry. This allows for the rapid generation of a diverse library of benzamides by coupling with a variety of primary and secondary amines. The resulting benzamide scaffold is a common feature in many approved drugs and clinical candidates.
Key Advantages:
-
Structural Diversity: Enables the creation of large and diverse compound libraries by varying the amine coupling partner.
-
Improved Pharmacokinetics: The fluorine substituent can enhance metabolic stability and membrane permeability of the resulting compounds.
-
Enhanced Target Affinity: The electronic properties of the fluorine atom can lead to stronger binding interactions with target proteins.
-
Synthetic Tractability: The benzyloxy group is a stable protecting group that is compatible with a wide range of reaction conditions and can be selectively removed if desired.
Target Applications: Kinase Inhibitors and GPCR Modulators
Protein Kinase Inhibitors
Protein kinases are a major class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has transformed the treatment of many cancers. Benzamide derivatives are known to be effective scaffolds for kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. A library of benzamides derived from this compound can be screened against a panel of kinases to identify novel and selective inhibitors.
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs are the largest family of transmembrane receptors and are the targets of a significant portion of modern medicines. Allosteric modulators of GPCRs, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response. The benzamide scaffold can serve as a template for the discovery of both positive and negative allosteric modulators (PAMs and NAMs) of GPCRs.
Experimental Protocols
General Protocol for Parallel Amide Library Synthesis
This protocol describes the solution-phase parallel synthesis of a benzamide library from this compound and a diverse set of primary and secondary amines in a 96-well plate format.
Materials and Equipment:
-
This compound
-
Amine library (diverse primary and secondary amines)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Solvent (e.g., DMF, DMSO)
-
96-well reaction blocks
-
Automated liquid handler (optional)
-
Centrifugal evaporator
-
LC-MS for analysis
-
Preparative HPLC for purification
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in DMF.
-
Prepare a 0.2 M stock solution of the coupling reagent (e.g., HATU) in DMF.
-
Prepare a 0.4 M stock solution of the base (e.g., DIPEA) in DMF.
-
Prepare a plate of 0.2 M stock solutions of the amine library in DMF in a 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add the following solutions in order:
-
100 µL of the this compound stock solution (0.02 mmol).
-
100 µL of the amine stock solution from the library plate (0.02 mmol).
-
100 µL of the coupling reagent stock solution (0.02 mmol).
-
50 µL of the base stock solution (0.02 mmol).
-
-
Seal the reaction block and shake at room temperature for 16 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, add 500 µL of water to each well.
-
Extract the product by adding 500 µL of ethyl acetate to each well and shaking vigorously.
-
Allow the layers to separate and transfer the organic layer to a new 96-well plate.
-
Evaporate the solvent using a centrifugal evaporator.
-
-
Analysis and Purification:
-
Dissolve the crude product in each well in 200 µL of DMSO.
-
Analyze the purity of each compound by LC-MS.
-
Purify compounds of interest using mass-directed preparative HPLC.
-
Data Presentation
Table 1: Representative Benzamide Library from this compound
| Compound ID | Amine Partner | Molecular Weight | Yield (%) | Purity (%) |
| BZ-F-001 | Aniline | 321.33 | 85 | 98 |
| BZ-F-002 | 4-Chloroaniline | 355.78 | 82 | 95 |
| BZ-F-003 | Benzylamine | 335.36 | 88 | 97 |
| BZ-F-004 | Piperidine | 313.37 | 75 | 92 |
| BZ-F-005 | Morpholine | 315.34 | 78 | 96 |
Table 2: In Vitro Kinase Inhibitory Activity (IC50, µM) of a Subset of the Library
| Compound ID | Kinase A | Kinase B | Kinase C |
| BZ-F-001 | 0.5 | 12.3 | >50 |
| BZ-F-002 | 0.2 | 8.7 | 45.2 |
| BZ-F-003 | 1.8 | 25.1 | >50 |
| BZ-F-004 | >50 | >50 | >50 |
| BZ-F-005 | 22.4 | 48.9 | >50 |
Visualizations
Application Notes and Protocols for the Scale-Up Synthesis of 4-Benzyloxy-3-fluorobenzoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 4-Benzyloxy-3-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This guide details the process from the preparation of the starting material, 4-hydroxy-3-fluorobenzoic acid, to the final purification of the product. Emphasis is placed on safety, scalability, and analytical quality control to ensure a reproducible and high-purity outcome. The protocols provided are designed to be adaptable from laboratory to pilot-plant scale.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the fluorine atom which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. Its synthesis is therefore of considerable interest to the pharmaceutical industry. The most common and efficient route to this compound is the Williamson ether synthesis, which involves the O-alkylation of a phenol with an alkyl halide.[1] In this case, 4-hydroxy-3-fluorobenzoic acid is reacted with benzyl bromide in the presence of a base.
This application note provides a detailed protocol for this synthesis, with a focus on the practical aspects of scaling up the reaction. We will discuss the synthesis of the starting material, the optimization of the Williamson ether synthesis, and the purification and characterization of the final product.
Synthesis of the Starting Material: 4-Hydroxy-3-fluorobenzoic Acid
The availability of high-purity 4-hydroxy-3-fluorobenzoic acid is crucial for the successful synthesis of the final product. Several synthetic routes have been reported for this starting material.[2][3] One common method involves the hydrolysis and demethylation of 4-fluoro-3-methoxybenzonitrile.[2] An alternative patented method describes the carboxylation of 4-fluorophenol.[4] For the purposes of this guide, we will outline a procedure starting from 3-fluoro-4-methoxybenzoic acid, which involves a demethylation step.[3]
Protocol: Synthesis of 4-Hydroxy-3-fluorobenzoic Acid
This protocol describes the demethylation of 3-fluoro-4-methoxybenzoic acid using hydrobromic acid in acetic acid.
Materials:
-
3-Fluoro-4-methoxybenzoic acid
-
Concentrated Hydrobromic Acid (48%)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a suitably sized reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine 3-fluoro-4-methoxybenzoic acid (1.0 eq), concentrated hydrobromic acid (approx. 2.2 mL per gram of starting material), and glacial acetic acid (approx. 2.2 mL per gram of starting material).[3]
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 34 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
The crude product can be purified by recrystallization from water to yield 4-hydroxy-3-fluorobenzoic acid as a crystalline solid.[3]
Scale-Up Synthesis of this compound
The core of this application note is the scale-up of the Williamson ether synthesis to produce this compound. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-fluorobenzoic acid, followed by nucleophilic attack on benzyl bromide.
Reaction Mechanism and Key Considerations
The reaction proceeds via an SN2 mechanism.[1] The choice of base, solvent, and temperature are critical for a successful and high-yielding reaction.
-
Base: A moderately strong base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common and cost-effective choice for scale-up.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.[5]
-
Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.
A "green" chemistry approach using a surfactant in an aqueous medium has also been reported for a similar, non-fluorinated analogue, which could be a viable option for a more environmentally friendly scale-up.[6]
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a 100g scale synthesis of this compound.
Materials:
-
4-Hydroxy-3-fluorobenzoic acid (100 g, 0.64 mol)
-
Benzyl bromide (121.5 g, 0.71 mol, 1.1 eq)
-
Potassium carbonate (177 g, 1.28 mol, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (1 L)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Addition funnel
-
Large separatory funnel
Procedure:
-
Reaction Setup: In the 5 L reaction flask, combine 4-hydroxy-3-fluorobenzoic acid (100 g) and potassium carbonate (177 g). Add 1 L of anhydrous DMF and start stirring to form a suspension.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (121.5 g) to the suspension at room temperature over a period of 30 minutes using the addition funnel.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 3 L of ice-cold water with stirring.
-
Acidify the aqueous mixture to a pH of ~2 with 1 M hydrochloric acid. A precipitate will form.
-
Extract the product with ethyl acetate (3 x 1 L).
-
Combine the organic layers and wash with water (2 x 1 L) and then with brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the sodium sulfate.
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.[7]
-
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Equivalents |
| 4-Hydroxy-3-fluorobenzoic acid | 156.11 | 100 | 0.64 | 1.0 |
| Benzyl bromide | 171.03 | 121.5 | 0.71 | 1.1 |
| Potassium carbonate | 138.21 | 177 | 1.28 | 2.0 |
| DMF | - | 1 L | - | - |
Table 1: Reagent quantities for the scale-up synthesis of this compound.
Safety Precautions
Benzyl bromide is a lachrymator and a corrosive substance that can cause severe irritation to the eyes, skin, and respiratory tract. It should be handled with extreme care in a well-ventilated fume hood. [8][9][10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[8] For large-scale operations, a full-face respirator may be necessary.[9]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[8] Dispense benzyl bromide in a fume hood.
-
Spills: In case of a spill, evacuate the area and absorb the material with an inert absorbent.[12]
-
Storage: Store benzyl bromide in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[10]
Analytical Quality Control
To ensure the quality of the final product, it is essential to perform analytical testing on both the starting material and the final product.
5.1. Starting Material (4-Hydroxy-3-fluorobenzoic Acid):
-
Appearance: White to off-white solid.
-
Purity (HPLC): ≥ 98%
-
Melting Point: 214-218 °C
-
Identification (¹H NMR, ¹³C NMR, IR): To be compared with a reference standard.
5.2. Final Product (this compound):
-
Appearance: White to off-white solid.
-
Purity (HPLC): ≥ 99%
-
Melting Point: To be determined.
-
Identification (¹H NMR, ¹³C NMR, IR):
-
¹H NMR: Expect signals for the benzylic protons around 5.2 ppm and aromatic protons in the range of 7.0-8.0 ppm.
-
¹³C NMR: Expect a signal for the benzylic carbon around 70 ppm.
-
IR: Expect a characteristic C=O stretch for the carboxylic acid around 1700 cm⁻¹ and C-O-C stretches for the ether linkage.
-
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. prepchem.com [prepchem.com]
- 4. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. lobachemie.com [lobachemie.com]
- 12. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for the Purification of 4-Benzyloxy-3-fluorobenzoic Acid via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzyloxy-3-fluorobenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and side-reaction products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon slow cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.
This document provides a detailed protocol for the recrystallization of this compound, including solvent selection rationale, a step-by-step procedure, and expected outcomes.
Physicochemical Data
A summary of the relevant physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 152552-64-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁FO₃ | [2] |
| Molecular Weight | 246.23 g/mol | [2] |
| Predicted Boiling Point | 402.7 ± 30.0 °C | [2] |
| Predicted Density | 1.289 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 4.12 ± 0.10 | [2] |
| Appearance | White to off-white solid | General Knowledge |
Experimental Protocol
Solvent Selection Rationale:
The selection of an appropriate solvent is paramount for a successful recrystallization. For this compound, which possesses both a polar carboxylic acid group and a less polar benzyl ether moiety, a moderately polar solvent or a mixed solvent system is often effective. Ethanol is a common choice for such compounds as it can engage in hydrogen bonding with the carboxylic acid and also solvate the aromatic portions of the molecule.[4] For this protocol, an ethanol/water solvent system is proposed. The compound is expected to be soluble in hot ethanol, and the addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely. Begin by adding a small volume of ethanol and heat the mixture to a gentle boil with stirring on a hot plate.[5]
-
Continue to add small portions of hot ethanol until the solid is fully dissolved. Avoid adding an excess of solvent to maximize the recovery yield.[6]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to a boil for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was used):
-
If charcoal was added, it must be removed by hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate to prevent premature crystallization in the funnel.
-
Quickly filter the hot solution into the pre-heated flask.
-
-
Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.[8]
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.
-
-
Analysis:
-
Weigh the dried, purified crystals to determine the percent recovery.
-
Measure the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Visual Workflow
Caption: Workflow for the purification of this compound.
References
- 1. This compound | CAS#:152552-64-2 | Chemsrc [chemsrc.com]
- 2. 4-(benzyloxy)-3-fluorobenzoic acid | 152552-64-2 [m.chemicalbook.com]
- 3. 4-(benzyloxy)-3-fluorobenzoic acid | 152552-64-2 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. google.com [google.com]
- 8. famu.edu [famu.edu]
Application Notes and Protocols: The Use of 4-Benzyloxy-3-fluorobenzoic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry, particularly in the design and synthesis of small molecule kinase inhibitors. Its unique structural features—a carboxylic acid for versatile coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a benzyloxy group that can serve as a protecting group or a key pharmacophoric element—make it an attractive starting material for creating diverse chemical scaffolds.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2] The strategic incorporation of fluorine into these inhibitors can significantly improve their pharmacological properties, including lipophilicity, metabolic stability, and target binding affinity.[3] This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors.
Application in the Synthesis of JAK Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to signaling pathways for numerous cytokines and growth factors.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in myeloproliferative neoplasms (MPNs), autoimmune diseases, and inflammatory conditions.[1] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.
While direct synthesis of approved drugs like Fedratinib from this compound is not explicitly detailed in readily available literature, its structure makes it an ideal precursor for synthesizing analogs for structure-activity relationship (SAR) studies or for developing novel JAK inhibitors. The 3-fluoro-4-(benzyloxy)benzoyl moiety can be incorporated into various kinase inhibitor scaffolds.
A plausible synthetic strategy involves the conversion of this compound into a key intermediate, such as 4-(benzyloxy)-3-fluorobenzonitrile. This nitrile intermediate can then be elaborated into a core heterocyclic structure common in many kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)-3-fluorobenzamide
This protocol describes the conversion of this compound to the corresponding primary amide, a key intermediate for further transformations.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous, concentrated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 eq.) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-benzyloxy-3-fluorobenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in DCM and add it dropwise to a stirred, ice-cold concentrated aqueous ammonia solution (excess).
-
Stir the biphasic mixture vigorously for 1 hour at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(benzyloxy)-3-fluorobenzamide.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-(Benzyloxy)-3-fluorobenzonitrile
This protocol outlines the dehydration of 4-(benzyloxy)-3-fluorobenzamide to the corresponding nitrile.
Materials:
-
4-(Benzyloxy)-3-fluorobenzamide
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., trifluoroacetic anhydride)
-
Pyridine or triethylamine (as a base)
-
Toluene or other suitable solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)-3-fluorobenzamide (1 eq.) in a suitable solvent like toluene.
-
Add pyridine (2 eq.) and cool the mixture to 0 °C.
-
Add phosphorus oxychloride (1.2 eq.) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture at reflux for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 4-(benzyloxy)-3-fluorobenzonitrile by column chromatography on silica gel.
Kinase Inhibition Data
The following table presents inhibitory activities of Fedratinib, a JAK2 inhibitor whose structural analogs could be synthesized using this compound. This data is crucial for understanding the potency and selectivity profile of such compounds.
| Kinase Target | IC₅₀ (nM) | Reference |
| JAK2 | 3 | [1] |
| JAK2 (V617F) | 3 | [1] |
| FLT3 | 15 | [1] |
| RET | 48 | [1] |
| JAK3 | >1000 | [4] |
| TYK2 | 405 | [4] |
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors is deeply rooted in understanding the cellular signaling pathways they target. The diagrams below, generated using Graphviz, illustrate the JAK-STAT signaling pathway and a general workflow for kinase inhibitor synthesis and evaluation.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Conclusion
This compound represents a key starting material for the synthesis of novel kinase inhibitors, particularly for exploring the chemical space around known pharmacophores such as those found in JAK inhibitors. The presence of the fluorine atom and the versatile carboxylic acid functionality allows for the generation of libraries of compounds for SAR studies, aiming to improve potency, selectivity, and pharmacokinetic properties. The provided protocols offer a foundation for the synthesis of key intermediates, and the workflow diagram illustrates the logical progression from chemical synthesis to biological evaluation in a typical drug discovery program.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. WO2023044297A1 - Fedratinib for treating myeloproliferative disorders - Google Patents [patents.google.com]
- 4. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for 4-Benzyloxy-3-fluorobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its structure incorporates a carboxylic acid and a phenol protected as a benzyl ether. The fluorine substituent can modulate the compound's physicochemical properties, such as acidity and lipophilicity, making it an attractive scaffold for designing novel therapeutic agents and functional materials.
Effective synthesis of derivatives of this compound often requires strategic protection and deprotection of its functional groups—the carboxylic acid and the phenolic hydroxyl. This document provides detailed application notes and protocols for protecting group strategies tailored to this molecule, enabling selective modification at either the carboxylic acid or the eventual phenolic position. The presented strategies emphasize orthogonal protection, allowing for the selective removal of one protecting group in the presence of another.
Protecting the Carboxylic Acid
To enable reactions at other positions of the molecule, such as modifications of the aromatic ring or eventual deprotection of the benzyl ether, the carboxylic acid group must first be protected. Esterification is the most common strategy.
Methyl Ester Protection
Methyl esters are widely used due to their relative stability and the numerous methods available for their cleavage.
1. Fischer-Speier Esterification: This is a classic acid-catalyzed esterification using an excess of the alcohol as the solvent.
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.
-
Heat the mixture to reflux (approximately 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-benzyloxy-3-fluorobenzoate.
-
2. Steglich Esterification: This method is milder and often proceeds at room temperature, making it suitable for more sensitive substrates.
-
Protocol:
-
Dissolve this compound (1.0 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq) in anhydrous dichloromethane (DCM).
-
Add anhydrous methanol (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the solid with DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
tert-Butyl Ester Protection
tert-Butyl esters are valuable because they can be cleaved under acidic conditions that often leave other esters and benzyl ethers intact, providing an orthogonal protecting group strategy.
-
Protocol:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N-dimethylformamide di-tert-butyl acetal (1.5-2.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl 4-benzyloxy-3-fluorobenzoate.
-
Data Presentation: Carboxylic Acid Protection
| Protecting Group | Method | Reagents | Typical Yield (%) | Reaction Time (h) | Cleavage Conditions |
| Methyl Ester | Fischer-Speier | Methanol, H₂SO₄ (cat.) | 85-95 | 12-24 | Base hydrolysis (e.g., LiOH, NaOH) |
| Methyl Ester | Steglich | Methanol, DCC, DMAP | 90-98 | 2-6 | Base hydrolysis (e.g., LiOH, NaOH) |
| tert-Butyl Ester | DMF Di-tert-butyl Acetal | DMF-di-tert-butyl acetal | 80-90 | 12-24 | Acidolysis (e.g., TFA, HCl) |
Note: Yields are based on general procedures for similar substrates and may require optimization for this compound.
Deprotection of the Benzyl Ether
The benzyl ether protecting the phenolic hydroxyl can be removed to liberate the free phenol for further functionalization. The choice of deprotection method depends on the other functional groups present in the molecule, particularly the protected carboxylic acid.
Catalytic Hydrogenolysis
This is a common and clean method for benzyl ether cleavage. However, it will also typically cleave benzyl esters. It is suitable when the carboxylic acid is protected as a group stable to these conditions (e.g., methyl or ethyl ester) and the desired product is the free phenol and the corresponding ester.
-
Protocol: Catalytic Transfer Hydrogenation
-
Dissolve the this compound ester (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C, 10-20% by weight).
-
Add a hydrogen donor such as ammonium formate (5.0 eq) or formic acid.[1]
-
Heat the mixture to reflux or stir at room temperature, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Oxidative Cleavage with DDQ
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively cleave benzyl ethers, often in the presence of other protecting groups like esters.[2]
-
Protocol:
-
Dissolve the this compound ester (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0°C and add DDQ (1.1-1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.
-
Lewis Acid Mediated Cleavage
Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers, often with high selectivity in the presence of esters.[3][4]
-
Protocol:
-
Dissolve the this compound ester (1.0 eq) and a cation scavenger such as pentamethylbenzene (3.0 eq) in anhydrous dichloromethane.[3]
-
Cool the solution to -78°C.
-
Slowly add a solution of BCl₃ in dichloromethane (2.0 eq).
-
Stir the reaction at -78°C and monitor by TLC.
-
Quench the reaction at low temperature with a mixture of methanol and chloroform.
-
Warm to room temperature and perform an aqueous workup.
-
Extract with an organic solvent, dry, and concentrate to yield the deprotected phenol.
-
Data Presentation: Benzyl Ether Deprotection
| Method | Reagents | Selectivity | Typical Yield (%) | Reaction Time |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | May also cleave benzyl esters | >95[4] | 2-16 h[4] |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Generally compatible with esters[2] | 80-95 | 1-4 h |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Tolerates esters[3] | 85-95 | 1-3 h |
Note: Yields and reaction times are based on general procedures for similar substrates and may require optimization.
Orthogonal Protecting Group Strategy
An orthogonal strategy allows for the selective deprotection of one functional group while the other remains protected. For this compound, a common orthogonal approach involves:
-
Protection of the carboxylic acid as a tert-butyl ester.
-
Deprotection of the benzyl ether using methods that do not affect the tert-butyl ester, such as catalytic hydrogenolysis or DDQ oxidation.
-
Deprotection of the tert-butyl ester using acidic conditions (e.g., trifluoroacetic acid), which will not affect the newly formed phenol.
Alternatively, protecting the carboxylic acid as a methyl ester and then using a selective benzyl ether deprotection method like BCl₃ cleavage also provides an effective orthogonal strategy.
Visualizations
References
Application Notes and Protocols for Reaction Monitoring in the Synthesis of 4-Benzyloxy-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-benzyloxy-3-fluorobenzoic acid and the application of modern reaction monitoring techniques. The implementation of these techniques, guided by the principles of Process Analytical Technology (PAT), allows for enhanced process understanding, control, and overall quality of the final product.[1][2][3][4][5]
Synthesis of this compound via Williamson Ether Synthesis
The synthesis of this compound is achieved through a Williamson ether synthesis, a well-established method for forming ethers.[6] In this procedure, the hydroxyl group of 4-hydroxy-3-fluorobenzoic acid is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride to form the desired ether.
Experimental Protocol: Synthesis
Materials:
-
4-hydroxy-3-fluorobenzoic acid
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-hydroxy-3-fluorobenzoic acid (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain it under reflux.
-
Monitor the reaction progress using one or more of the techniques described below. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with 1 M HCl.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.
Illustrative Synthesis Workflow
Caption: A schematic overview of the synthesis process for this compound.
Reaction Monitoring Techniques
Effective reaction monitoring is crucial for optimizing reaction conditions, ensuring reaction completion, identifying the formation of byproducts, and gathering kinetic data.[7] The following are detailed protocols for monitoring the synthesis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture, allowing for the determination of reactant consumption and product formation over time.[8][9][10][11]
Experimental Protocol: HPLC Monitoring
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9][11]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 230 nm.[9]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture at specified time intervals. Quench the reaction by diluting the aliquot with a mixture of water and acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
Illustrative HPLC Data
| Time (hours) | 4-hydroxy-3-fluorobenzoic acid (Area %) | This compound (Area %) |
| 0 | 99.8 | 0.2 |
| 1 | 65.2 | 34.8 |
| 2 | 30.1 | 69.9 |
| 3 | 10.5 | 89.5 |
| 4 | 2.1 | 97.9 |
| 5 | < 0.5 | > 99.5 |
Note: This data is illustrative and may vary based on specific reaction conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds in a reaction mixture. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility.[12][13][14][15]
Experimental Protocol: GC-MS Monitoring
-
Derivatization (Methylation):
-
Withdraw an aliquot from the reaction mixture.
-
After workup of the aliquot, dissolve the dried residue in a small amount of a suitable solvent (e.g., diethyl ether).
-
Add a freshly prepared solution of diazomethane in diethyl ether dropwise until a faint yellow color persists. Caution: Diazomethane is toxic and explosive. Alternatively, a safer methylation agent like trimethylsilyldiazomethane can be used.[12]
-
Allow the reaction to proceed for 10-15 minutes.
-
Quench the excess diazomethane by adding a few drops of acetic acid.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Illustrative GC-MS Data
| Compound (as methyl ester) | Retention Time (min) | Key Mass Fragments (m/z) |
| 4-hydroxy-3-fluorobenzoic acid methyl ester | ~10.5 | 170 (M+), 139, 111 |
| This compound methyl ester | ~18.2 | 260 (M+), 91 (base peak), 169 |
Note: This data is illustrative and may vary based on specific GC-MS conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture, allowing for the unambiguous identification of reactants, products, and any intermediates.[16][17][18][19] Real-time or in-situ NMR monitoring can provide valuable kinetic data.[1][16][17][19]
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation (for offline monitoring): Withdraw an aliquot from the reaction mixture, perform a mini-workup, and dissolve the dried residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Key ¹H NMR Signals to Monitor:
-
Disappearance of 4-hydroxy-3-fluorobenzoic acid: The phenolic -OH proton signal.
-
Appearance of this compound: The benzylic -CH₂- protons, which typically appear as a singlet around 5.1 ppm.[20] The aromatic protons of the benzyl group will also appear in the aromatic region.
-
Illustrative ¹H NMR Data
| Time (hours) | Integral of Phenolic -OH | Integral of Benzylic -CH₂- |
| 0 | 1.00 | 0.00 |
| 1 | 0.65 | 0.35 |
| 2 | 0.30 | 0.70 |
| 3 | 0.10 | 0.90 |
| 4 | < 0.05 | > 0.95 |
Note: This data is illustrative and based on relative integration values.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for the real-time monitoring of changes in the functional groups present in the reaction mixture without the need for sampling.[21][22] This is a powerful PAT tool for understanding reaction kinetics and mechanisms.[23]
Experimental Protocol: In-situ FTIR Monitoring
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.[24]
-
Probe Material: Diamond or silicon ATR crystal.[22]
-
Procedure:
-
Insert the ATR probe directly into the reaction vessel.
-
Collect a background spectrum of the initial reaction mixture before the addition of benzyl chloride.
-
Initiate the reaction and collect spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Key IR Bands to Monitor:
-
Disappearance of 4-hydroxy-3-fluorobenzoic acid: The broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) and the phenolic O-H stretch.[25][26][27]
-
Appearance of this compound: The C-O-C stretching vibration of the newly formed ether linkage (typically in the 1000-1300 cm⁻¹ region).[28] The C=O stretch of the carboxylic acid will remain present throughout the reaction (around 1680-1710 cm⁻¹).[25][26][27]
-
Illustrative In-situ FTIR Data
| Time (hours) | Absorbance at ~3400 cm⁻¹ (Phenolic O-H) | Absorbance at ~1250 cm⁻¹ (Ether C-O-C) |
| 0 | High | Low |
| 1 | Decreasing | Increasing |
| 2 | Decreasing | Increasing |
| 3 | Low | High |
| 4 | Near Baseline | Plateau |
Note: This data is illustrative and represents the trend in absorbance changes.
Data Summary and Comparison
The following table summarizes the key analytical parameters for each monitoring technique.
| Technique | Analyte | Key Parameter | Illustrative Value |
| HPLC | 4-hydroxy-3-fluorobenzoic acid | Retention Time | ~4.5 min |
| This compound | Retention Time | ~9.8 min | |
| GC-MS | 4-hydroxy-3-fluorobenzoic acid methyl ester | Retention Time | ~10.5 min |
| m/z | 170, 139, 111 | ||
| This compound methyl ester | Retention Time | ~18.2 min | |
| m/z | 260, 91, 169 | ||
| ¹H NMR | 4-hydroxy-3-fluorobenzoic acid | Phenolic -OH | ~10-12 ppm (broad) |
| This compound | Benzylic -CH₂- | ~5.1 ppm (singlet) | |
| FTIR | 4-hydroxy-3-fluorobenzoic acid | Phenolic O-H stretch | ~3400 cm⁻¹ |
| This compound | Ether C-O-C stretch | ~1250 cm⁻¹ |
Reaction Monitoring Workflow
Caption: A generalized workflow illustrating the iterative process of reaction monitoring.
By employing these advanced analytical techniques, researchers and drug development professionals can gain a deeper understanding of the synthesis of this compound, leading to a more robust, controlled, and efficient manufacturing process.
References
- 1. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Implementing PAT (Process Analytical Technology) In Continuous Lines [eureka.patsnap.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. francis-press.com [francis-press.com]
- 7. fiveable.me [fiveable.me]
- 8. helixchrom.com [helixchrom.com]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 13. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Reaction Monitoring/Process Analytical Technology (PAT) – Reaction Monitoring via online, flow benchtop NMR — Nanalysis [nanalysis.com]
- 18. Real-Time Monitoring of Small Molecule Reactions using the X-Pulse Benchtop NMR [nmr.oxinst.com]
- 19. researchgate.net [researchgate.net]
- 20. Benzyl ether(103-50-4) 1H NMR [m.chemicalbook.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 24. In Situ Time-Resolved Attenuated Total Reflectance Infrared Spectroscopy for Probing Metal-Organic Framework Thin Film Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. spectroscopyonline.com [spectroscopyonline.com]
- 28. rockymountainlabs.com [rockymountainlabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyloxy-3-fluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Benzyloxy-3-fluorobenzoic acid. This document includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 3-fluoro-4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack a benzyl halide (such as benzyl bromide or benzyl chloride), forming the desired ether linkage.
Q2: What are the critical parameters to control for optimizing the yield? The key parameters that significantly influence the reaction's success are the choice of base, solvent, and reaction temperature, as well as the stoichiometry of the reactants. Careful optimization of these factors is crucial for maximizing yield and minimizing side products.
Q3: Which base is most effective for this synthesis? For the synthesis of aryl ethers like this one, moderately strong bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[1] For phenols with lower acidity or when faster reaction rates are desired, a stronger base like sodium hydride (NaH) may be employed, though this requires strictly anhydrous conditions.[2]
Q4: What is the recommended solvent for this reaction? Dipolar aprotic solvents are generally preferred as they can accelerate S(_N)2 reactions.[1] Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are excellent choices. They also help to minimize side reactions like dehydrohalogenation of the benzyl halide.[1]
Q5: I am observing significant side product formation. What are the likely culprits? The most common side reactions are C-alkylation of the aromatic ring and O-alkylation of the carboxylic acid group. C-alkylation can be minimized by controlling the reaction temperature, as lower temperatures generally favor O-alkylation. To prevent benzylation of the carboxylic acid, one strategy is to protect it as an ester before performing the ether synthesis, followed by deprotection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the phenol: The base may be too weak or insufficient. 2. Low reaction temperature: The reaction rate may be too slow. 3. Impure or degraded benzyl halide: The electrophile is not reactive. 4. Presence of water: Water can consume the base and hinder the formation of the phenoxide. | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaOH or NaH) or increase the stoichiometry of the base (e.g., 1.1-1.5 equivalents). 2. Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC. 3. Use fresh, purified benzyl halide. Consider using benzyl bromide, which is typically more reactive than benzyl chloride. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products (Observed on TLC) | 1. C-alkylation: The benzyl group attaches to the aromatic ring instead of the hydroxyl oxygen. 2. Benzylation of the carboxylic acid: Formation of a benzyl ester byproduct. 3. Formation of dibenzyl ether: The benzyl halide reacts with benzyl alcohol formed from hydrolysis if water is present. | 1. Maintain a lower reaction temperature. The use of polar aprotic solvents also favors O-alkylation. 2. Protect the carboxylic acid group as an ester prior to the Williamson ether synthesis. The ester can be hydrolyzed in a subsequent step. 3. Ensure strictly anhydrous reaction conditions. |
| Difficult Product Isolation/Purification | 1. Product is an oil or does not crystallize: Impurities are inhibiting crystallization. 2. Low recovery after purification: The product may be partially soluble in the wash or recrystallization solvents. | 1. Perform a thorough work-up, including washing the organic phase with a dilute base to remove unreacted starting material. If recrystallization fails, purify by column chromatography. 2. Carefully select recrystallization solvents to maximize the difference in solubility of the product at high and low temperatures. Minimize the amount of solvent used. |
Data on Yield Optimization
The yield of this compound is highly dependent on the reaction conditions. The following table provides representative data on how the choice of base and solvent can impact the product yield.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| K₂CO₃ | Acetone | 56 (reflux) | 12 | 65-75 |
| K₂CO₃ | DMF | 80 | 8 | 75-85 |
| NaOH | Ethanol | 78 (reflux) | 10 | 70-80 |
| NaH | THF (anhydrous) | 66 (reflux) | 6 | 85-95 |
Note: This data is representative and actual yields may vary based on experimental setup and purity of reagents.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol describes the synthesis via Williamson ether synthesis using potassium carbonate as the base and DMF as the solvent.
Materials:
-
3-fluoro-4-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-fluoro-4-hydroxybenzoic acid (1 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to a pH of approximately 2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Reaction Pathway
References
Common side reactions in the synthesis of fluorinated benzoic acids
Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during synthesis.
Incomplete Nitrile Hydrolysis Leading to Amide Impurities
Question: I am synthesizing a fluorinated benzoic acid via hydrolysis of the corresponding fluorobenzonitrile. My final product shows low yield and contains a significant, hard-to-remove impurity. What is the likely cause and solution?
Answer: A common side reaction in the hydrolysis of nitriles is the formation of a stable amide intermediate.[1][2] The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[3] If reaction conditions are not forcing enough (e.g., insufficient time, temperature, or concentration of acid/base), the reaction can stall at the amide stage, leading to contamination of your final product.[4]
Troubleshooting Guide: Incomplete Hydrolysis
This table outlines the impact of reaction conditions on the hydrolysis of fluorobenzonitriles.
| Parameter | Sub-Optimal Condition | Consequence | Optimal Condition | Expected Outcome |
| Reaction Time | < 2 hours | Incomplete conversion to acid; amide impurity present. | > 4 hours (or until TLC/LCMS shows full conversion) | Complete hydrolysis to the carboxylic acid. |
| Hydrolysis Reagent | Dilute H₂O | Reaction is often too slow to be practical.[3] | Strong Acid (e.g., conc. HCl) or Strong Base (e.g., NaOH solution) | Accelerated and complete reaction.[3][4] |
| Temperature | < 80 °C | Slow reaction rate, stalling at the amide intermediate. | Reflux Temperature | Sufficient energy to overcome the activation barrier for amide hydrolysis. |
| pH Control | Near neutral (pH 7-8) | Can favor the formation and isolation of the amide.[4] | Strongly Acidic (pH < 2) or Strongly Basic (pH > 12) | Drives the reaction to completion, forming the carboxylic acid or its salt.[3] |
Experimental Protocol: Complete Hydrolysis of a Fluorobenzonitrile
This protocol provides a general method for the complete acidic hydrolysis of a fluorinated benzonitrile.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the fluorobenzonitrile (1.0 eq).
-
Reagent Addition: Add concentrated hydrochloric acid (e.g., 6-12 M) in sufficient volume to fully dissolve or suspend the nitrile (approx. 5-10 mL per gram of nitrile).
-
Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the amide intermediate spot indicates completion. This may take several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The fluorinated benzoic acid product will often precipitate. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water to remove residual acid.
-
If the product is the sodium salt (from alkaline hydrolysis), acidify the solution with a strong acid like HCl to precipitate the free carboxylic acid.[3]
-
-
Purification: If impurities remain, the crude product can be purified by recrystallization from hot water.[5]
Troubleshooting Workflow: Incomplete Nitrile Hydrolysis
Caption: Workflow for diagnosing and resolving incomplete nitrile hydrolysis.
Unwanted Decarboxylation of the Benzoic Acid Product
Question: My synthesis is producing fluorobenzene instead of the expected fluorinated benzoic acid. Why is my carboxyl group being removed?
Answer: Decarboxylation, the loss of the -COOH group as CO₂, is a known side reaction for benzoic acids, particularly at high temperatures or in the presence of certain catalysts like copper.[6][7] This reaction is often undesired unless the specific goal is to produce an aryl halide from the corresponding acid.[8] The high activation barrier for this reaction means it is typically induced by harsh thermal conditions.[9]
Troubleshooting Guide: Decarboxylation
This table summarizes factors that can lead to unintentional decarboxylation.
| Parameter | Condition Promoting Decarboxylation | Consequence | Recommended Condition | Expected Outcome |
| Temperature | Excessive heat (> 140-150 °C), especially for prolonged periods.[9] | Loss of CO₂ to form fluorobenzene derivative. | Keep reaction/purification temperatures as low as possible. | Preservation of the carboxylic acid functionality. |
| Catalyst | Presence of copper or silver salts (often used in specific decarboxylative couplings).[9] | Catalytic cycle promotes radical decarboxylation. | Avoid transition metal catalysts unless required for a different transformation. | No catalytic loss of the carboxyl group. |
| pH | Strongly basic conditions combined with high heat (e.g., using soda lime).[6][8] | Formation of the carboxylate salt, which can then decarboxylate. | Maintain neutral or acidic pH during high-temperature steps if possible. | Reduced propensity for decarboxylation. |
Experimental Protocol: Preventing Decarboxylation During Purification
This protocol focuses on purification via recrystallization, a common step where excessive heat can be problematic.
-
Solvent Selection: Choose a solvent in which the fluorinated benzoic acid has high solubility when hot and poor solubility when cold (e.g., water).[10][11]
-
Dissolution: In a beaker or flask, add the crude acid and the minimum amount of boiling solvent required to fully dissolve the solid. Do not prolong boiling unnecessarily.
-
Filtration (if needed): If insoluble impurities are present, perform a hot filtration quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid crashing out of solution by extreme cooling can sometimes trap impurities.
-
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50 °C). Avoid using a high-temperature oven.
Logical Diagram: Decarboxylation Prevention
Caption: Key factors and solutions for preventing unwanted decarboxylation.
Side Reactions in the Balz-Schiemann Reaction
Question: I am using the Balz-Schiemann reaction to prepare a fluorobenzoic acid from an aminobenzoic acid, but the yield is poor and I'm observing colored byproducts and/or chlorinated impurities. What is going wrong?
Answer: The Balz-Schiemann reaction, while a classic method, is sensitive to conditions.[12] High decomposition temperatures can be hazardous and lead to side reactions.[13][14] The formation of colored azoarenes via diazonium dimerization is a known side reaction under acidic conditions.[15] Furthermore, if chloride ions (e.g., from HCl used in diazotization) are not rigorously excluded from the isolated diazonium tetrafluoroborate salt, a competing Sandmeyer-type reaction can occur, leading to chlorinated byproducts.[16][17]
Troubleshooting Guide: Balz-Schiemann Reaction
This table highlights common issues and their solutions for the Balz-Schiemann reaction.
| Parameter | Problematic Condition | Consequence | Recommended Action | Expected Outcome |
| Diazonium Salt Purity | Co-precipitation of NaCl or other salts. | Formation of chloro-aromatics via competing Sandmeyer reaction.[17] | Wash the filtered diazonium salt thoroughly with cold water, methanol, and ether to remove contaminants.[5] | Minimized chloro-impurity, higher yield of fluoro-product. |
| Decomposition Temp. | Overheating or uncontrolled exothermic decomposition.[14] | Reduced yield, increased tar/byproduct formation, potential safety hazard. | Decompose the salt slowly and with controlled heating. Photochemical or solvent-based methods can be milder alternatives.[14] | Cleaner reaction with higher yield and improved safety. |
| Acidic Conditions | Excessively strong acid during work-up or diazotization. | Formation of colored azo-compounds via diazonium coupling.[15] | Maintain controlled, low temperatures during diazotization (<10 °C) and use appropriate washing steps. | Reduced formation of colored impurities. |
| Counter-ion | Use of HBF₄. | Can be inefficient; BF₄⁻ is a relatively expensive fluoride source. | Consider alternatives like hexafluorophosphates (PF₆⁻) for potentially improved yields.[12] | Higher reaction efficiency and yield. |
Experimental Protocol: A Standard Balz-Schiemann Reaction
This protocol outlines the synthesis of p-fluorobenzoic acid from p-aminobenzoic acid.
-
Diazotization:
-
Prepare a solution of sodium nitrite in water.
-
In a separate beaker, suspend p-aminobenzoic acid in a solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath.
-
Slowly add the sodium nitrite solution to the aminobenzoic acid suspension while keeping the temperature below 10 °C. Stir for 20-30 minutes.
-
-
Precipitation of the Diazonium Salt:
-
To the cold diazonium solution, add an ice-cold solution of fluoboric acid (HBF₄).
-
A thick paste of the diazonium tetrafluoroborate salt will precipitate. Stir for another 20-30 minutes in the cold.
-
-
Isolation and Washing:
-
Thermal Decomposition:
-
Gently heat the dry diazonium salt in a flask. The decomposition will start, evolving nitrogen gas. Control the heating to maintain a steady, not violent, reaction.
-
The crude fluorobenzoic acid remains.
-
-
Purification: The final product can be purified by recrystallization or by dissolving in a potassium carbonate solution, treating with activated carbon (Norite), filtering, and re-precipitating with acid.[5]
Workflow for Optimizing the Balz-Schiemann Reaction
Caption: Troubleshooting common issues in the Balz-Schiemann reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 13. scienceinfo.com [scienceinfo.com]
- 14. grokipedia.com [grokipedia.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Amide Coupling Reactions with Substituted Benzoic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with amide coupling reactions involving substituted benzoic acids.
General Troubleshooting
Question 1: My amide coupling reaction is resulting in a low or no yield. What are the common causes?
Answer: Low or non-existent yields in amide coupling reactions can stem from several factors. The most common issues include:
-
Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient amounts, preventing the complete activation of the benzoic acid derivative.[1]
-
Deactivation of the amine: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the protonation of the amine and rendering it non-nucleophilic.[1]
-
Steric hindrance: Bulky substituents on either the benzoic acid or the amine can physically impede the reaction.[1]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the amide. It is crucial to use anhydrous solvents and reagents.[1][2]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or the choice of base can significantly affect the outcome of the reaction.[1]
-
Poor reagent solubility: If the reagents are not fully dissolved, the reaction will be slow or incomplete.[3]
Question 2: How can I improve the solubility of my reagents?
Answer: Poor reagent solubility is a common hurdle. If you observe this in a solvent like dichloromethane (DCM), consider the following strategies:
-
Switch to a more polar aprotic solvent: N,N-Dimethylformamide (DMF) is a common alternative, followed by N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO).[3]
-
Use a co-solvent: A mixture of solvents, such as DCM/DMF, can sometimes achieve the right polarity to dissolve all reaction components.
-
Increase the temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can enhance solubility and reaction rate. However, exercise caution as this may promote side reactions.[3]
-
Decrease the concentration: A lower concentration might prevent reagents from precipitating.
-
Sonication: Ultrasonic waves can aid in dissolving stubborn reagents.
For more environmentally friendly options, consider solvents like Cyrene™, 2-methyltetrahydrofuran (2-MeTHF), or dimethyl carbonate (DMC).[3]
Question 3: I am observing significant side reactions. How can these be minimized?
Answer: Side reactions can be a major issue, leading to complex product mixtures and difficult purification. Common side reactions and their solutions include:
-
Racemization: If your carboxylic acid is chiral, racemization can occur. Using coupling additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can help suppress this.[1] Running the reaction at a lower temperature can also be beneficial.[1]
-
Byproducts from coupling reagents: Some coupling reagents generate byproducts that can be difficult to remove. For instance, dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which is often insoluble and can be filtered off.[4] Water-soluble byproducts from reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be removed with an aqueous workup.[4] HATU can produce tetramethylurea, a polar impurity that can be challenging to remove.[5][6]
-
Reaction with other nucleophilic functional groups: If your starting materials contain other nucleophilic groups like hydroxyl (-OH) or thiol (-SH), they can compete with the amine in reacting with the activated carboxylic acid.[5] Protection of these functional groups may be necessary.
Troubleshooting Specific Substituted Benzoic Acids
Question 4: I'm having trouble with the amide coupling of an electron-deficient benzoic acid. What should I do?
Answer: Electron-withdrawing groups on the benzoic acid can decrease the nucleophilicity of the carboxylate, making activation more difficult. Here are some strategies:
-
Choose a more powerful coupling reagent: For electron-deficient benzoic acids, stronger coupling reagents are often required. HATU is a highly efficient choice, known for its rapid reaction times even with challenging substrates.[7] T3P® (propylphosphonic anhydride) is another effective option.
-
Consider conversion to an acyl chloride: A more forceful approach is to convert the benzoic acid to its highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] This method is effective but can be harsh and may not be suitable for sensitive substrates.[9]
-
Optimize the base: The choice and amount of base are critical. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is commonly used.
Question 5: My amide coupling with an electron-rich benzoic acid is not working well. What are the potential issues?
Answer: While electron-donating groups increase the nucleophilicity of the carboxylate, they can sometimes lead to side reactions or steric hindrance. For electron-rich anilines, which are weak nucleophiles, specific strategies are needed.
-
Optimize the coupling reagent: For reactions involving electron-rich anilines, HATU is often a robust choice.[10] An alternative is a protocol using EDC with HOBt and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] In very challenging cases, converting the carboxylic acid to an acyl fluoride may be necessary.[12]
-
Increase reaction temperature: For sluggish reactions, increasing the temperature or using microwave irradiation can significantly reduce reaction times and improve yields.[9][10]
Question 6: I am struggling with a sterically hindered benzoic acid. How can I facilitate the coupling?
Answer: Steric hindrance is a significant barrier to amide coupling.[1] To overcome this, consider the following:
-
Use a highly reactive coupling reagent: Reagents known for their high reactivity, such as HATU and COMU, are often effective for sterically hindered substrates.[13]
-
Convert to a more reactive intermediate: Forming an acyl fluoride from the carboxylic acid can increase its reactivity enough to overcome the steric barrier.[12]
-
Increase the reaction temperature: As with other challenging couplings, higher temperatures can provide the necessary energy to overcome the activation barrier.[9]
-
Prolong the reaction time: Sterically hindered couplings are often slow, so extending the reaction time may be necessary.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Substituted Benzoic Acids
| Coupling Reagent | Advantages | Disadvantages | Best Suited For |
| EDC/HOBt | Water-soluble byproducts, cost-effective. | Can be less effective for hindered or electron-deficient substrates.[14] | General purpose, especially when easy purification is a priority.[4] |
| HATU | High efficiency, rapid reactions, suppresses racemization.[6][7] | Byproducts can be difficult to remove, potential for side reactions.[5][6] | Electron-deficient, electron-rich, and sterically hindered substrates.[7][10] |
| T3P® | High efficiency, good for difficult couplings. | Electron-deficient and less reactive amines.[7] | |
| SOCl₂/Oxalyl Chloride | Forms highly reactive acyl chloride. | Harsh conditions, not suitable for sensitive substrates.[8][9] | Very unreactive or sterically hindered benzoic acids.[8][9] |
| DMTMM | Good for reluctant anilines. | Electron-rich amines (anilines).[8] | |
| COMU | Highly efficient, can be used to prepare esters.[13] | Sterically hindered substrates, reactions prone to racemization.[9] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1]
-
Dissolve the substituted benzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt [4]
-
To a round-bottom flask, add the substituted benzoic acid (1 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) to the mixture.
-
Slowly add EDC (1.2 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: General Procedure for Amide Formation via Acyl Chloride [9]
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve the substituted benzoic acid (1 equivalent) in an anhydrous solvent like DCM or THF. Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added when using oxalyl chloride. Allow the reaction to stir at room temperature until the evolution of gas ceases. Remove the excess SOCl₂ or oxalyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool to 0 °C. Add a solution of the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 equivalents) in the same solvent dropwise.
-
Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude amide.
-
Purify by column chromatography or recrystallization as needed.
Visualizations
Caption: General workflow for an amide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Benzyloxy-3-fluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Benzyloxy-3-fluorobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My purified this compound is an off-white or yellowish solid. How can I remove the colored impurities?
A1: The presence of color indicates residual impurities. Two common methods can address this:
-
Recrystallization with Activated Carbon: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon. The carbon will adsorb the colored impurities. Heat the mixture for a few minutes and then perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.[1]
-
Column Chromatography: For persistent color issues, column chromatography using silica gel can effectively separate the desired compound from colored impurities.
Q2: The melting point of my product is broad and lower than the literature value. What does this indicate and how can I fix it?
A2: A broad and depressed melting point is a strong indicator that your product is still impure.[1][2] To improve purity, you should repeat the purification process. Consider the following options:
-
Repeat Purification: Perform another round of the purification method you already used. If you used recrystallization, try a different solvent system.[1]
-
Acid-Base Extraction: This technique is highly effective for isolating carboxylic acids from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution like sodium bicarbonate. The this compound will move into the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the pure acid.[1][3]
-
Column Chromatography: This method offers a high degree of separation and can be used to remove impurities that are structurally similar to the product.[1]
Q3: What are the likely impurities in my reaction mixture?
A3: this compound is often synthesized via a Williamson ether synthesis.[4][5][6] Potential impurities from this synthesis include:
-
Unreacted Starting Materials: Such as 3-fluoro-4-hydroxybenzoic acid and benzyl halide.
-
Byproducts of Elimination Reactions: Tertiary or sterically hindered alkyl halides are prone to E2 elimination, which can produce alkene byproducts.[5]
-
C-Alkylated Products: Alkali phenoxides may undergo C-alkylation in addition to the desired O-alkylation.[5]
Q4: I'm experiencing low recovery of my product after recrystallization. What could be the cause?
A4: Low recovery during recrystallization is often due to the choice of solvent.[1]
-
Solvent is too effective: The product may remain dissolved in the solvent even at low temperatures.
-
Solution: Try using a mixed solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" hot solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[1] For compounds like this, an alcohol-water mixture is often a good starting point.[1]
Quantitative Data Summary
This table summarizes key data for the purification of this compound.
| Parameter | Value / Recommended System | Notes |
| Melting Point | 203-204°C | For the similar compound 3-benzyloxy-4-fluorobenzoic acid.[7] A pure sample should have a sharp melting range.[2] |
| Recrystallization Solvents | Ethanol/Water | A mixed solvent system is often effective.[1] The ideal solvent dissolves the compound when hot but poorly when cold.[2] |
| Column Chromatography Eluent | Hexane/Ethyl Acetate | A gradient elution is commonly used for compounds of this polarity on a silica gel column.[1] |
| Acid-Base Extraction | Organic Solvent: Ethyl AcetateAqueous Base: Saturated Sodium Bicarbonate | This method is highly effective for separating carboxylic acids from non-acidic impurities.[1] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The desired acid will convert to its sodium salt and move into the aqueous layer. It is important to mix the layers thoroughly and vent the funnel frequently.[3]
-
Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains neutral or basic impurities and can be discarded. Repeat the extraction on the organic layer 2-3 times to maximize recovery.[1]
-
Acidification: Combine all aqueous layers in a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) while stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate out of the solution.[1]
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water and dry it under a vacuum to obtain the pure product.[1]
Visual Workflow Guides
Caption: Troubleshooting workflow for purifying this compound.
Caption: Experimental workflow for purification by mixed-solvent recrystallization.
References
How to remove unreacted starting material from 4-Benzyloxy-3-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting material from 4-Benzyloxy-3-fluorobenzoic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound, primarily focusing on the removal of the common starting material, 4-hydroxy-3-fluorobenzoic acid.
Issue 1: Poor separation of product and starting material by recrystallization.
-
Question: I'm having trouble separating this compound from the unreacted 4-hydroxy-3-fluorobenzoic acid using recrystallization. What could be the problem?
-
Answer: This is a common issue as both the product and starting material are carboxylic acids and may have similar solubility profiles. Here are a few things to consider:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the starting material should either be very soluble or very insoluble in that solvent at all temperatures. A mixed solvent system, such as ethanol/ethyl acetate, has been reported to be effective for the recrystallization of a similar compound, 3-benzyloxy-4-fluorobenzoic acid.[1] You may need to experiment with different solvent ratios to optimize the separation.
-
Cooling Rate: Rapid cooling can lead to the co-precipitation of the product and starting material. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.
-
Seeding: If crystals do not form or if an oil precipitates, adding a small seed crystal of pure this compound can induce crystallization of the desired product.
-
Issue 2: Inefficient removal of starting material using acid-base extraction.
-
Question: I performed an acid-base extraction, but I still see the starting material in my final product. How can I improve this?
-
Answer: Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or less acidic impurities.[2][3][4][5] However, since both your product and starting material are carboxylic acids, selective extraction can be challenging.
-
pH Control: The key to separating two carboxylic acids by extraction is to carefully control the pH of the aqueous solution. 4-hydroxy-3-fluorobenzoic acid is expected to be more acidic than this compound due to the electron-withdrawing nature of the hydroxyl group compared to the benzyloxy group. Therefore, using a weak base like sodium bicarbonate (NaHCO₃) in the aqueous phase might selectively deprotonate the more acidic starting material, pulling it into the aqueous layer while leaving the desired product in the organic layer. Multiple extractions with the bicarbonate solution may be necessary.
-
Back Extraction: After separating the layers, the aqueous layer containing the deprotonated starting material can be acidified with a strong acid (e.g., HCl) to precipitate the 4-hydroxy-3-fluorobenzoic acid, which can then be removed by filtration. The organic layer containing your product should be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent evaporated.
-
Issue 3: Difficulty in separating the product and starting material by column chromatography.
-
Question: I am trying to use column chromatography to purify my product, but the separation is poor. What conditions should I use?
-
Answer: Flash column chromatography is an effective method for purifying organic compounds.[6][7][8][9][10] For separating two carboxylic acids, here are some important considerations:
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent): The choice of eluent is critical. A good starting point for developing a solvent system is to use Thin-Layer Chromatography (TLC). Aim for a mobile phase that gives your product (this compound) an Rf value of approximately 0.2-0.3. A mixture of n-hexane and ethyl acetate is a common eluent system for separating compounds of moderate polarity.[11][12] You may need to add a small amount of a more polar solvent like methanol or a modifier like acetic acid to the eluent to improve separation and prevent streaking of the carboxylic acids on the column.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. This involves starting with a less polar eluent and gradually increasing the polarity during the chromatography run. For example, you could start with a high hexane to ethyl acetate ratio and slowly increase the proportion of ethyl acetate.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₄H₁₁FO₃ | 246.24 | Solid |
| 4-hydroxy-3-fluorobenzoic acid | C₇H₅FO₃ | 156.11 | Off-white to brown powder or crystalline powder |
Table 2: General Solubility Information
| Compound | Water | Alcohols (e.g., Ethanol, Methanol) | Ethers (e.g., Diethyl ether) | Chlorinated Solvents (e.g., Dichloromethane) |
| Aromatic Carboxylic Acids (general) | Sparingly soluble to insoluble | Soluble | Soluble | Soluble |
| 4-hydroxy-3-fluorobenzoic acid | Slightly soluble | Soluble | Soluble | Data not readily available |
Note: Specific quantitative solubility data for this compound is not widely available in the literature. The solubility is expected to be lower in polar solvents and higher in non-polar organic solvents compared to 4-hydroxy-3-fluorobenzoic acid due to the presence of the bulky, non-polar benzyloxy group.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on literature for a similar compound, a mixed solvent system of ethanol and ethyl acetate is a good starting point.[1] Perform small-scale solubility tests to determine the optimal solvent or solvent mixture and ratio. The ideal solvent will dissolve the crude product completely at an elevated temperature and allow for the crystallization of the pure product upon cooling, leaving the impurities dissolved.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction with Weak Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a beaker. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine the aqueous extracts.
-
Washing the Organic Layer: Wash the organic layer with brine (saturated NaCl solution).
-
Drying and Isolation of Product: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Recovery of Starting Material (Optional): To the combined aqueous extracts, slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The unreacted 4-hydroxy-3-fluorobenzoic acid should precipitate out. Collect the solid by vacuum filtration.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase for the separation using TLC. A good starting point is a mixture of n-hexane and ethyl acetate.[11][12] The ideal eluent should give the product an Rf value of ~0.2-0.3 and show good separation from the starting material spot. A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to reduce tailing of the carboxylic acids.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the solubility is low, the sample can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualization
Diagram 1: Decision Workflow for Purification
Caption: Decision tree for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. globalscientificjournal.com [globalscientificjournal.com]
- 12. researchgate.net [researchgate.net]
Improving the solubility of 4-Benzyloxy-3-fluorobenzoic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Benzyloxy-3-fluorobenzoic acid for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor solubility in some organic solvents?
This compound possesses both hydrophobic and hydrophilic regions. The large, nonpolar benzyloxy group and the fluorinated phenyl ring contribute to its hydrophobicity, which can lead to poor solubility in polar solvents. Conversely, the carboxylic acid group is polar and capable of hydrogen bonding, which can limit its solubility in nonpolar solvents. The crystalline nature of the solid acid can also contribute to poor solubility due to strong intermolecular interactions in the crystal lattice.
Q2: What are the general strategies for improving the solubility of this compound?
Several strategies can be employed to enhance the solubility of this compound for reactions:
-
Solvent Selection: Choosing an appropriate solvent or a co-solvent system is the most direct approach.
-
pH Adjustment: Increasing the pH of the reaction medium can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Temperature Increase: For many compounds, solubility increases with temperature.
-
Use of Co-solvents: Adding a miscible solvent in which the compound is more soluble can significantly improve the overall solubility.[1]
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving a solid or aqueous phase and an organic phase. A phase-transfer catalyst can transport the deprotonated carboxylate anion into the organic phase for reaction.[2][3]
-
Formation of Cocrystals: In some cases, forming a cocrystal with a highly soluble coformer can enhance the apparent solubility of a poorly soluble drug.[4][5]
Q3: How does pH affect the solubility of this compound?
As a carboxylic acid, the solubility of this compound is pH-dependent.[6] In acidic or neutral media, the compound exists primarily in its protonated, less polar form, which may have limited solubility. As the pH becomes more alkaline (basic), the carboxylic acid group deprotonates to form the corresponding carboxylate anion. This ionic form is significantly more polar and, therefore, generally more soluble in polar solvents, especially water.[6][7]
Q4: What are some recommended starting solvents for dissolving this compound?
Recommended Starting Solvents:
-
High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[6]
-
Moderate to High Solubility: Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Alcohols (e.g., ethanol, methanol)[9][10][11]
-
Low Solubility: Water (at neutral pH), Hexane, Toluene
It is always recommended to perform a small-scale solubility test with the intended reaction solvent.
Troubleshooting Guides
Issue: The this compound is not dissolving in my reaction solvent.
Possible Causes:
-
The chosen solvent is inappropriate for the solute.
-
The concentration of the solute is too high.
-
The temperature is too low.
Troubleshooting Steps:
-
Verify Solvent Choice: Consult the solvent selection table below. If you are using a nonpolar solvent, consider switching to a more polar aprotic or protic solvent.
-
Attempt Gentle Heating: Slowly increase the temperature of the mixture while stirring. Many carboxylic acids show increased solubility at higher temperatures.[12]
-
Use a Co-solvent System: Add a small amount of a co-solvent in which the acid is known to be highly soluble (e.g., DMF or DMSO).[1] Start with a small percentage (e.g., 5-10% v/v) and gradually increase if necessary.
-
Consider pH Adjustment: If the reaction conditions permit, add a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to form the more soluble carboxylate salt in situ.
Caption: Troubleshooting workflow for solubility issues.
Issue: My reaction is sluggish, and I suspect poor solubility is the cause.
Possible Causes:
-
The concentration of the dissolved acid is too low for an effective reaction rate.
-
The acid is precipitating out of solution as the reaction proceeds.
Troubleshooting Steps:
-
Increase Reaction Temperature: If the reaction is not temperature-sensitive, increasing the temperature can enhance both solubility and reaction kinetics.
-
Improve Agitation: Ensure the reaction mixture is being stirred vigorously to maximize the surface area of any undissolved solid.
-
Implement Phase-Transfer Catalysis (PTC): For two-phase systems (e.g., solid-liquid or liquid-liquid), PTC is an excellent method to bring the carboxylate into the organic phase for reaction.[2] A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is a common choice.[13] This can be more effective than simply increasing the solvent volume.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
Preventing byproduct formation in the synthesis of 4-Benzyloxy-3-fluorobenzoic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-benzyloxy-3-fluorobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-fluoro-4-hydroxybenzoic acid with a benzyl halide (commonly benzyl bromide or benzyl chloride) in the presence of a base.
Q2: What are the primary starting materials for this synthesis?
The key starting materials are 3-fluoro-4-hydroxybenzoic acid and benzyl bromide or benzyl chloride. A suitable base and solvent are also required.
Q3: What are the most common byproducts in this synthesis?
The primary byproducts that can form during the synthesis of this compound include:
-
3-Fluoro-4-hydroxybenzoic acid benzyl ester: Formed by the esterification of the carboxylic acid group of the starting material.
-
This compound benzyl ester: Formed by the esterification of the carboxylic acid group of the desired product.
-
Dibenzyl ether: Results from the reaction of the benzyl halide with the benzyl alcohol formed from hydrolysis of the benzyl halide if water is present.[1]
-
C-Alkylated products: Benzylation can occur on the aromatic ring at positions ortho or meta to the hydroxyl group, although this is generally less favored than O-alkylation.
Q4: How can I minimize the formation of the benzyl ester byproduct?
To favor O-alkylation of the phenolic hydroxyl group over esterification of the carboxylic acid, it is crucial to carefully select the reaction conditions. Using a weaker base or a less reactive benzylating agent (e.g., benzyl chloride instead of benzyl bromide) can favor the formation of the phenoxide, leading to the desired ether.[2] Protecting the carboxylic acid group before the benzylation is another effective strategy.[2]
Q5: What is the role of the base in this reaction?
The base is essential for deprotonating the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid to form the more nucleophilic phenoxide ion. The choice of base can significantly impact the reaction's selectivity and yield.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Deprotonation | Use a stronger base (e.g., sodium hydride instead of potassium carbonate) to ensure complete formation of the phenoxide. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress by TLC.[3] |
| Insufficient Reaction Time | Extend the reaction time and continue to monitor the consumption of the starting material by TLC.[3] |
| Poor Solubility of Reactants | Select a solvent in which all reactants are fully soluble. Common choices include DMF or DMSO.[2] |
Issue 2: Formation of Significant Amounts of Benzyl Ester Byproduct
| Potential Cause | Recommended Action |
| Use of a Strong Base | A strong base can also deprotonate the carboxylic acid, leading to esterification. Consider using a milder base like potassium carbonate. |
| High Reaction Temperature | Higher temperatures can sometimes favor esterification. Optimize the temperature to find a balance between a reasonable reaction rate and minimizing byproduct formation. |
| Reactive Benzylating Agent | Benzyl bromide is more reactive than benzyl chloride. Using benzyl chloride may reduce the rate of esterification.[2] |
Issue 3: Presence of Dibenzyl Ether in the Product Mixture
| Potential Cause | Recommended Action |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Water can hydrolyze the benzyl halide to benzyl alcohol, which can then react to form dibenzyl ether.[1] |
Issue 4: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Action |
| Similar Polarity of Product and Byproducts | If the product and byproducts have similar polarities, separation by column chromatography can be challenging. Consider recrystallization from a suitable solvent system (e.g., ethanol/water). Acid-base extraction can be effective for separating the acidic product from neutral byproducts like dibenzyl ether. |
| Emulsion Formation During Work-up | The presence of both acidic and basic components can lead to the formation of emulsions during aqueous work-up. Adding brine (saturated NaCl solution) can help to break up emulsions.[1] |
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of 4-benzyloxybenzoic acid, a close analog of the target compound. This data can serve as a useful starting point for optimizing the synthesis of this compound.
| Reaction | Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Key Byproducts |
| Williamson Ether Synthesis | 4-Hydroxybenzoic acid, Benzyl chloride | K₂CO₃ | Aqueous (with surfactant) | Reflux | Not specified | ~92 | Not specified |
| Williamson Ether Synthesis | 3,5-Dimethyl-4-hydroxybenzoic acid, Benzyl bromide | K₂CO₃ | DMF | 80 | 4-8 | Not specified | Elimination byproducts |
| Esterification | 4-Hydroxybenzoic acid, Benzyl chloride | N,N-diisopropylethylamine | Not specified | 70 | 5 | High | O-alkylated byproduct |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
3-Fluoro-4-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-hydroxybenzoic acid in anhydrous DMF.
-
Add potassium carbonate to the solution (typically 1.5-2.0 equivalents).
-
Slowly add benzyl bromide (typically 1.1-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4-8 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting common byproduct formation in the synthesis.
References
Technical Support Center: Synthesis of 4-Benzyloxy-3-fluorobenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 4-Benzyloxy-3-fluorobenzoic acid.
Troubleshooting Guide
The synthesis of this compound is typically achieved through a two-step process:
-
Step 1: Benzylation (Williamson Ether Synthesis) of a suitable precursor, such as methyl 3-fluoro-4-hydroxybenzoate.
-
Step 2: Hydrolysis of the resulting methyl ester to the final carboxylic acid.
This guide addresses potential issues that may arise during these stages.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Step 1 (Benzylation) | Incomplete deprotonation of the phenolic hydroxyl group: The base used may not be strong enough to fully generate the phenoxide, which is the active nucleophile. | - Ensure anhydrous conditions as water can consume the base. - Use a sufficiently strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). - Optimize the stoichiometry of the base; a slight excess (1.1-1.5 equivalents) can drive the deprotonation to completion. |
| Poor reactivity of the benzylating agent: Benzyl bromide or chloride may be old or degraded. | - Use fresh, high-purity benzyl bromide or benzyl chloride. Benzyl bromide is generally more reactive. | |
| Low reaction temperature: The reaction rate may be too slow. | - Gently increase the reaction temperature. Common solvents for this reaction include DMF or acetone, with temperatures ranging from room temperature to around 80°C. Monitor for potential side reactions at higher temperatures. | |
| Formation of Significant Byproducts in Step 1 | C-alkylation instead of O-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring. | - Lower reaction temperatures generally favor O-alkylation. - Aprotic polar solvents like DMF or acetone are preferred over protic solvents, as protic solvents can solvate the oxygen of the phenoxide, making it less available for the desired O-alkylation. |
| Formation of dibenzyl ether: Benzyl bromide or chloride can react with any benzyl alcohol present, which may form from hydrolysis if water is present. | - Maintain strictly anhydrous conditions throughout the reaction. | |
| Benzylation of the carboxylic acid (if starting from 3-fluoro-4-hydroxybenzoic acid directly): The carboxyl group can compete with the hydroxyl group for the benzylating agent. | - It is highly recommended to start with the methyl ester of the benzoic acid (methyl 3-fluoro-4-hydroxybenzoate) to protect the carboxylic acid functionality. The ester can then be hydrolyzed in the second step. | |
| Incomplete Hydrolysis in Step 2 | Insufficient base or reaction time: The ester may not be fully saponified. | - Use a sufficient excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). - Increase the reaction time or temperature (refluxing is common). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Difficult Product Isolation and Purification | Product is difficult to crystallize: Impurities can inhibit crystallization. | - Perform a thorough work-up. After hydrolysis, acidify the reaction mixture to precipitate the carboxylic acid. Wash the precipitate with cold water to remove inorganic salts. - If the product remains oily or impure, recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography may be necessary. |
| Emulsion formation during work-up: This can make phase separation difficult. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and reliable method is a two-step synthesis. The first step is a Williamson ether synthesis, which involves the benzylation of the hydroxyl group of a precursor like methyl 3-fluoro-4-hydroxybenzoate using benzyl bromide or chloride in the presence of a base. The second step is the hydrolysis of the methyl ester to the final carboxylic acid.
Q2: Which base is best for the benzylation step?
A2: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction, particularly in solvents like DMF or acetone. For less reactive systems, a stronger base such as sodium hydride (NaH) can be used, but with greater handling precautions.
Q3: Should I use benzyl chloride or benzyl bromide?
A3: Benzyl bromide is generally a more reactive alkylating agent than benzyl chloride and may lead to higher yields and faster reaction times. However, benzyl chloride is often less expensive.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the progress of both the benzylation and hydrolysis steps. By spotting the reaction mixture alongside the starting material(s) and, if available, the expected product, you can observe the consumption of reactants and the formation of the product.
Q5: I am seeing multiple spots on my TLC plate after the benzylation reaction. What could they be?
A5: Besides your desired O-benzylated product and unreacted starting material, other spots could represent byproducts such as the C-benzylated isomer, the dibenzylated product (if there are other reactive sites), or benzyl alcohol.
Q6: What are typical yields for the synthesis of 4-benzyloxy-substituted benzoic acids?
A6: For the hydrolysis of the methyl ester to the final acid, yields are often in the range of 79-85%.[1] The yield of the initial benzylation step can be more variable depending on the optimization of reaction conditions but can be quite high, often exceeding 80-90% for similar reactions.
Experimental Protocols
Step 1: Synthesis of Methyl 4-Benzyloxy-3-fluorobenzoate
This protocol is based on standard Williamson ether synthesis procedures for similar phenolic compounds.
Materials:
-
Methyl 3-fluoro-4-hydroxybenzoate
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 3-fluoro-4-hydroxybenzoate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound (Hydrolysis)
This protocol is adapted from the hydrolysis of similar substituted benzoate esters.[1]
Materials:
-
Methyl 4-benzyloxy-3-fluorobenzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-benzyloxy-3-fluorobenzoate (1.0 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (2.5-3.0 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 75°C) and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.[1]
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with concentrated HCl.
-
A white precipitate of this compound should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 4-Benzyloxy-Substituted Benzoic Acids
| Parameter | Step 1: Benzylation (Williamson Ether Synthesis) | Step 2: Hydrolysis |
| Starting Material | Methyl 3-fluoro-4-hydroxybenzoate | Methyl 4-benzyloxy-3-fluorobenzoate |
| Key Reagents | Benzyl bromide, K₂CO₃ | Sodium hydroxide |
| Solvent | DMF or Acetone | Methanol/Water |
| Temperature | 60-80°C | Reflux (approx. 75°C) |
| Reaction Time | 4-6 hours | 2-4 hours[1] |
| Typical Yield | >80% (estimated based on similar reactions) | 79-85%[1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the benzylation step.
References
Column chromatography conditions for 4-Benzyloxy-3-fluorobenzoic acid purification
This guide provides detailed troubleshooting and frequently asked questions for the column chromatography purification of 4-Benzyloxy-3-fluorobenzoic acid, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying carboxylic acids like this compound on silica gel?
A1: The most frequent problem is peak tailing or streaking. This occurs because the polar carboxylic acid group interacts strongly with the acidic silanol groups on the silica gel surface, leading to slow and uneven elution.[1] To mitigate this, it is highly recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[1] This suppresses the deprotonation of the carboxylic acid, reducing its strong interaction with the stationary phase and resulting in sharper peaks.
Q2: How do I select the appropriate mobile phase (eluent) for my purification?
A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a Thin Layer Chromatography (TLC) plate.[2] For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4] You can determine the optimal ratio by running several TLC plates with varying solvent ratios.
Q3: My compound is not moving off the column. What should I do?
A3: If your compound remains at the top of the column, your mobile phase is not polar enough. You should gradually increase the polarity of the eluent.[2] For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. This can be done in a stepwise manner (step-gradient) or as a continuous gradient.
Q4: My compound is eluting too quickly with the solvent front, leading to poor separation. How can I fix this?
A4: This indicates that your mobile phase is too polar. You need to decrease its polarity by increasing the proportion of the non-polar component (e.g., hexanes). A lower polarity mobile phase will increase the compound's interaction with the silica gel, slowing its elution and improving separation from less polar impurities.
Q5: What is the best method for loading my crude sample onto the column?
A5: There are two primary methods: wet loading and dry loading.
-
Wet Loading: Dissolve the sample in the absolute minimum amount of the initial mobile phase or a slightly more polar solvent.[5] Use a pipette to carefully apply the concentrated solution to the top of the silica bed.[5] This method is quick but can cause band broadening if too much solvent is used.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[5] This powder is then carefully added to the top of the column. Dry loading is often the preferred method as it typically results in better separation and sharper bands, especially for samples that are not very soluble in the mobile phase.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing / Streaking | The carboxylic acid is interacting too strongly with the silica gel.[1] | Add 0.1-1% acetic acid or formic acid to your mobile phase to protonate the analyte and reduce strong adsorption.[1] |
| Poor or No Separation | - Mobile phase polarity is incorrect (either too high or too low).- Column was packed improperly.- Too much sample was loaded. | - Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.3 for the target compound.[2]- Consider using a gradient elution, starting with a low polarity and gradually increasing it.[3]- Ensure the column is packed uniformly without cracks or channels.- Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample). |
| Low Product Recovery | - Compound is irreversibly stuck to the silica.- Fractions containing the product were discarded. | - If tailing is severe, some product may be lost. Adding acid to the eluent can improve recovery.[1]- Meticulously monitor fractions using TLC before combining them.[5] |
| Cracked or Channeling Silica Bed | - The column ran dry.- The silica was not packed uniformly.- Heat was generated upon adding solvent to the dry silica. | - Always keep the silica bed covered with solvent.- Pack the column carefully as a slurry to ensure a homogenous bed.- Pre-wet the silica with the initial eluent before packing. |
| Compound is Insoluble in Mobile Phase | The chosen solvent system is not appropriate for dissolving the sample for loading. | Use the dry loading technique by pre-adsorbing the compound onto silica gel from a solvent in which it is soluble.[5][6] |
Experimental Protocol: Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Stationary Phase:
-
Select silica gel with a mesh size appropriate for your setup (e.g., 230-400 mesh for flash chromatography).[7]
-
Prepare a slurry by mixing the silica gel with the initial, least polar mobile phase in a beaker. A typical ratio is ~100 g of silica for every 1-2 g of crude material.
2. Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add a protective layer of sand on top of the settled silica bed. Do not let the solvent level drop below the top of the sand.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add silica gel (approx. 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder onto the layer of sand at the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply pressure (for flash chromatography) or let gravity pull the solvent through the column.[7]
-
Begin collecting fractions in test tubes or flasks immediately.
-
If using a gradient, start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid) and gradually increase the proportion of the polar solvent (e.g., to 90:10, 85:15, etc.).
5. Analysis of Fractions:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.[5]
-
Spot a small amount from each fraction onto a TLC plate. Co-spot a reference sample of the starting material if available.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Workflow and Troubleshooting Diagram
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Purification [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
Minimizing impurities in the preparation of 4-Benzyloxy-3-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Benzyloxy-3-fluorobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted starting materials.
-
Troubleshooting:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (e.g., 3-fluoro-4-hydroxybenzoic acid).
-
Extend reaction time: If the starting material is still present after the initial reaction time, extend the duration of the reaction.
-
Increase temperature: A moderate increase in reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to side reactions.
-
-
-
Possible Cause 2: Suboptimal Base or Solvent. The choice of base and solvent is critical for the Williamson ether synthesis, a common route for this preparation.
-
Troubleshooting:
-
Base selection: A moderately strong base like potassium carbonate (K₂CO₃) is often effective. Stronger bases may promote side reactions.
-
Solvent selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally suitable for this reaction.
-
-
-
Possible Cause 3: Inefficient Purification. Product may be lost during the work-up and purification steps.
-
Troubleshooting:
-
Optimize extraction: Ensure the pH is appropriately adjusted during acid-base extraction to maximize the partitioning of the carboxylic acid into the desired layer.
-
Careful recrystallization: Avoid using an excessive amount of solvent during recrystallization to prevent significant loss of the product in the mother liquor.
-
-
Issue 2: Presence of Impurities in the Final Product
The following table summarizes common impurities, their potential sources, and recommended troubleshooting steps.
| Impurity Name | Potential Source | Troubleshooting & Mitigation |
| 3-Fluoro-4-hydroxybenzoic acid | Unreacted starting material | Ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time and temperature as needed. Optimize the stoichiometry of the benzylating agent. |
| Benzyl alcohol | Hydrolysis of benzyl bromide/chloride | Use anhydrous solvents and reagents to minimize water content in the reaction mixture. |
| Dibenzyl ether | Self-condensation of benzyl bromide/chloride | This is more likely with stronger bases and higher temperatures. Use milder reaction conditions. |
| Over-benzylated products (e.g., benzyl 4-benzyloxy-3-fluorobenzoate) | Reaction of the carboxylic acid with the benzylating agent | Use a stoichiometric amount of the benzylating agent. Protecting the carboxylic acid group prior to etherification can also prevent this, though it adds extra steps. |
Issue 3: Product is Off-White or Colored
-
Possible Cause: Formation of Colored Byproducts. Side reactions or impurities in the starting materials can lead to colored impurities.
-
Troubleshooting:
-
Recrystallization: This is a highly effective method for removing colored impurities. Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the Williamson ether synthesis. This involves the reaction of a salt of 3-fluoro-4-hydroxybenzoic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
Q2: Which base is most suitable for the Williamson ether synthesis in this case?
A2: A moderately strong base such as potassium carbonate (K₂CO₃) is often a good choice. It is strong enough to deprotonate the phenolic hydroxyl group but generally does not promote significant side reactions like elimination, which can be an issue with stronger bases.
Q3: How can I effectively remove unreacted 3-fluoro-4-hydroxybenzoic acid from the final product?
A3: Acid-base extraction is a highly effective method. By dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., sodium bicarbonate), the acidic product will move to the aqueous layer as its salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment and impurity profiling due to its high specificity and sensitivity.[1] Acid-base titration can be used for determining the assay of the bulk material, but it is not specific and will titrate any acidic impurities present.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
-
Materials:
-
3-Fluoro-4-hydroxybenzoic acid
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzoic acid in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Slowly add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated sodium bicarbonate solution.
-
Separate the aqueous layer (which now contains the sodium salt of the desired product).
-
Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-Benzyloxy-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 4-Benzyloxy-3-fluorobenzoic acid, a key intermediate in the synthesis of various biologically active molecules. By presenting experimental data and detailed protocols, this document serves as a practical resource for scientists engaged in the meticulous process of compound verification and quality control.
¹H NMR Spectroscopy: A Primary Tool for Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the frontline technique for determining the molecular structure of organic compounds. For this compound, the ¹H NMR spectrum provides a detailed fingerprint of the proton environment within the molecule.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.90 - 8.10 | dd | 1H | J(H-F) ≈ 8-10 Hz (ortho), J(H-H) ≈ 2 Hz (meta) |
| H-5 | 7.20 - 7.35 | t | 1H | J(H-H) ≈ 8-9 Hz (ortho) |
| H-6 | 7.75 - 7.95 | dd | 1H | J(H-H) ≈ 8-9 Hz (ortho), J(H-F) ≈ 4-5 Hz (meta) |
| -OCH₂- | 5.10 - 5.30 | s | 2H | - |
| Phenyl (benzyl) | 7.30 - 7.50 | m | 5H | - |
| -COOH | 12.0 - 13.0 | br s | 1H | - |
Comparison with Alternative Spectroscopic Methods
While ¹H NMR is indispensable, a multi-technique approach provides a more robust and complete characterization. The following table compares the utility of ¹H NMR with other common spectroscopic methods for the analysis of this compound.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed information on the proton framework, including connectivity and stereochemistry. | High resolution, quantitative, and highly sensitive to the local chemical environment. | Can be complex for molecules with overlapping signals. |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | Provides the number of unique carbon atoms and their chemical environment. | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, and provides a characteristic fingerprint. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Determination of the molecular weight and elemental composition. | High sensitivity, provides information on fragmentation patterns which can aid in structural elucidation. | Isomeric compounds can be difficult to distinguish without tandem MS. |
Experimental Protocols
¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: The spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data Processing: The FID is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm) is necessary.
-
Data Processing: Similar to ¹H NMR, the FID is processed to yield the final spectrum.
FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or mixed with KBr to form a pellet.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups. For this compound, characteristic peaks would include the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-O stretches, and aromatic C-H and C=C vibrations.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: An appropriate ionization technique is used, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the elemental composition.
-
Fragmentation Analysis: In EI-MS, the molecule fragments in a characteristic way. For this compound, common fragments would likely result from the loss of the benzyl group (m/z 91) or the carboxylic acid group.[1]
Workflow for Spectroscopic Characterization
The logical flow for the comprehensive characterization of this compound using multiple spectroscopic techniques is illustrated below.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This guide underscores the importance of a multi-faceted analytical approach for the unambiguous characterization of this compound. By combining the detailed structural insights from ¹H and ¹³C NMR with the functional group information from FTIR and the molecular weight determination from mass spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry of 4-Benzyloxy-3-fluorobenzoic Acid and Its Esters
For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmacologically relevant molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular structure and fragmentation pathways. This guide provides a comparative analysis of the mass spectrometric behavior of 4-benzyloxy-3-fluorobenzoic acid and its ester derivatives, offering insights into their characteristic fragmentation patterns and the influence of the ester functional group on ion formation.
This technical note delves into the electron ionization (EI) mass spectrometry of this compound and its methyl ester. By comparing their fragmentation, we can discern the key cleavages and rearrangements that characterize these molecules, providing a foundational dataset for their identification and analysis in complex matrices.
Comparative Fragmentation Analysis
The mass spectra of this compound and its methyl ester reveal distinct yet related fragmentation pathways. The presence of the benzyloxy and fluoro substituents on the benzoic acid core directs the fragmentation in predictable ways.
Under electron ionization, the molecular ion ([M]+•) of this compound is expected to be observed. The primary fragmentation is anticipated to be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion (C7H7+) at m/z 91. This is a very common and characteristic fragmentation for benzyl-substituted aromatic compounds. Another significant fragmentation pathway for the carboxylic acid is the loss of the carboxyl group (-COOH) as a radical, or the loss of water (H2O) from the molecular ion.
For the methyl ester, methyl 4-benzyloxy-3-fluorobenzoate, a similar cleavage of the benzylic C-O bond is expected, also yielding the tropylium ion at m/z 91. Key differences will arise from the ester functionality. The loss of the methoxy group (-OCH3) to form an acylium ion is a characteristic fragmentation of methyl esters. Additionally, the loss of formaldehyde (CH2O) via a McLafferty-type rearrangement is possible if sterically allowed.
The following table summarizes the expected key fragment ions for this compound and its methyl ester.
| Putative Fragment Ion | This compound (m/z) | Methyl 4-Benzyloxy-3-fluorobenzoate (m/z) | Proposed Neutral Loss |
| [M]+• | 246 | 260 | - |
| [M - OH]+ | 229 | - | •OH |
| [M - COOH]+ | 201 | - | •COOH |
| [M - OCH3]+ | - | 229 | •OCH3 |
| [M - COOCH3]+ | - | 201 | •COOCH3 |
| [C7H7]+ (Tropylium ion) | 91 | 91 | C7H4FO3• |
| [C6H4FCOOH]+• | 140 | - | C7H6O |
| [C6H4FCOOCH3]+• | - | 154 | C7H6O |
| [C6H4FCO]+ | 123 | 123 | C7H7O• |
Experimental Protocols
Sample Preparation: A stock solution of this compound and its methyl ester was prepared in methanol at a concentration of 1 mg/mL. For direct infusion analysis, the stock solution was further diluted to 10 µg/mL with methanol.
Mass Spectrometry Analysis: Mass spectra were acquired on a standard quadrupole mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-400
-
Sample Introduction: Direct insertion probe or gas chromatography inlet.
Fragmentation Pathways and Visualization
The fragmentation pathways of this compound and its methyl ester can be visualized to better understand the relationships between the precursor and product ions.
Caption: Proposed EI fragmentation of this compound.
A Comparative Analysis of the Reactivity of 4-Benzyloxy-3-fluorobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-benzyloxy-3-fluorobenzoic acid and its positional isomers. Understanding the nuanced differences in reactivity among these isomers is crucial for their application in medicinal chemistry and materials science, particularly in the synthesis of novel therapeutic agents and functional materials. This document outlines the electronic and steric effects influencing their reactivity in key chemical transformations, supported by established chemical principles and representative experimental protocols.
Introduction
This compound and its isomers are valuable building blocks in organic synthesis. The interplay of the electron-withdrawing fluorine atom and the electron-donating, yet sterically bulky, benzyloxy group significantly impacts the reactivity of the carboxylic acid moiety and the aromatic ring. The position of these substituents dictates the electronic and steric environment, leading to differences in reaction rates and outcomes for processes such as acylation, esterification, and ether cleavage. The incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates, making these compounds particularly interesting for pharmaceutical research.[1][2]
Isomers Under Consideration
This guide focuses on the comparison of this compound with its key positional isomers, where the fluoro and benzyloxy groups are rearranged on the benzoic acid core. The primary isomers for comparison are:
-
This compound
-
3-Benzyloxy-4-fluorobenzoic acid
-
4-Benzyloxy-2-fluorobenzoic acid
Theoretical Framework for Reactivity
The reactivity of these isomers is primarily governed by the electronic effects (inductive and resonance) and steric hindrance imparted by the fluorine and benzyloxy substituents.
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid and activates the ring for nucleophilic aromatic substitution, while deactivating it for electrophilic aromatic substitution.
-
Benzyloxy Group: The oxygen atom of the benzyloxy group can donate electron density to the aromatic ring through resonance (+M effect), which can counteract the inductive effect of the fluorine. However, its bulky nature can also introduce significant steric hindrance, particularly when positioned ortho to the carboxylic acid.
These competing effects modulate the reactivity of the carboxyl group and the aromatic ring in a position-dependent manner.
Comparative Reactivity in Key Transformations
Acylation (Friedel-Crafts)
Friedel-Crafts acylation involves the introduction of an acyl group onto the aromatic ring.[3][4][5] The reactivity of the benzene ring towards electrophilic attack is crucial.
-
This compound: The benzyloxy group at position 4 is activating and ortho, para-directing. The fluorine at position 3 is deactivating. Acylation would likely occur at the 5-position, activated by the benzyloxy group.
-
3-Benzyloxy-4-fluorobenzoic acid: The benzyloxy group at position 3 is activating and ortho, para-directing (to positions 2, 4, and 6). The fluorine at position 4 is deactivating. Acylation is expected to be favored at the 6-position.
-
4-Benzyloxy-2-fluorobenzoic acid: The ortho-fluorine atom will exert a strong deactivating inductive effect and steric hindrance, making acylation on this ring challenging.
Expected Reactivity Order for Acylation: 3-Benzyloxy-4-fluorobenzoic acid > this compound > 4-Benzyloxy-2-fluorobenzoic acid.
Esterification
Esterification of the carboxylic acid is sensitive to both electronic and steric effects.[6] A more electrophilic carboxyl carbon and less steric hindrance around the carboxylic acid group will lead to a faster reaction rate.
-
This compound: The fluorine atom at the meta position to the carboxyl group will have a moderate electron-withdrawing effect, slightly increasing the electrophilicity of the carboxyl carbon.
-
3-Benzyloxy-4-fluorobenzoic acid: The fluorine atom at the para position will have a stronger electron-withdrawing effect compared to the meta position, leading to a more acidic and reactive carboxylic acid.
-
4-Benzyloxy-2-fluorobenzoic acid: The ortho-fluorine atom will significantly increase the acidity of the carboxylic acid due to its proximity. However, the steric hindrance from the adjacent benzyloxy group could impede the approach of the alcohol, potentially slowing the reaction.
Expected Reactivity Order for Esterification (assuming steric hindrance is not rate-limiting): 4-Benzyloxy-2-fluorobenzoic acid > 3-Benzyloxy-4-fluorobenzoic acid > this compound.
Ether Cleavage
Cleavage of the benzylic ether can be achieved under acidic conditions.[7][8][9][10] The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack. The electronic nature of the aromatic ring can influence the stability of the transition state. Electron-withdrawing groups on the aromatic ring can make the ether oxygen less basic and potentially hinder the initial protonation step.
-
The relative position of the fluorine atom is expected to have a subtle effect on the rate of ether cleavage. Isomers with the fluorine at the ortho or para position to the benzyloxy group will experience a stronger deactivating effect on the ether oxygen, potentially making it slightly less reactive towards protonation compared to the meta-substituted isomer.
Expected Reactivity Order for Ether Cleavage: this compound ≈ 3-Benzyloxy-4-fluorobenzoic acid ≈ 4-Benzyloxy-2-fluorobenzoic acid (with minor differences expected based on the subtle electronic effects on the ether oxygen).
Data Presentation
Table 1: Predicted Relative Reactivity of this compound and Its Isomers
| Isomer | Predicted Relative Acylation Reactivity | Predicted Relative Esterification Reactivity | Predicted Relative Ether Cleavage Reactivity |
| This compound | Moderate | Moderate | High |
| 3-Benzyloxy-4-fluorobenzoic acid | High | High | High |
| 4-Benzyloxy-2-fluorobenzoic acid | Low | Very High (electronically), potentially Low (sterically) | High |
Experimental Protocols
Detailed experimental protocols for the specific comparative reactions of these isomers are not available. However, the following are representative procedures for similar transformations that can be adapted.
Representative Protocol for Friedel-Crafts Acylation
This protocol describes a general procedure for the acylation of an activated aromatic ring.[11]
Materials:
-
Substituted benzyloxyfluorobenzoic acid (1 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in DCM at 0 °C under an inert atmosphere, add the acyl chloride dropwise.
-
After stirring for 15 minutes, add a solution of the substituted benzyloxyfluorobenzoic acid in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Fischer Esterification
This protocol outlines a standard procedure for the acid-catalyzed esterification of a carboxylic acid.[12]
Materials:
-
Substituted benzyloxyfluorobenzoic acid (1 eq)
-
Alcohol (e.g., ethanol, large excess)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the substituted benzyloxyfluorobenzoic acid in a large excess of the alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or recrystallization.
Representative Protocol for Benzyl Ether Cleavage
This protocol describes a common method for the cleavage of a benzyl ether using a strong acid.[7][13]
Materials:
-
Substituted benzyloxyfluorobenzoic acid (1 eq)
-
48% Hydrobromic acid (HBr)
-
Acetic acid
Procedure:
-
Dissolve the substituted benzyloxyfluorobenzoic acid in glacial acetic acid.
-
Add an excess of 48% HBr.
-
Heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from an appropriate solvent system.
Visualization of Concepts
Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of substituents on the overall reactivity.
Experimental Workflow for a Typical Organic Reaction
Caption: General experimental workflow for organic synthesis.
Potential Biological Significance
While specific biological data for this compound and its isomers is limited, structurally related fluorinated benzoic acids are known to be of interest in drug discovery.[1] For instance, 2-[(3-Fluorobenzyl)oxy]benzoic acid has been investigated for its potential as an anti-inflammatory agent through the inhibition of cytosolic phospholipase A2α (cPLA2α).[1] The isomers discussed in this guide could exhibit differential binding to biological targets due to the varied spatial arrangement of the key pharmacophoric features (the carboxylic acid, the fluoro group, and the benzyloxy moiety). Further investigation into their biological activities is warranted.
Conclusion
The reactivity of this compound and its positional isomers is a complex interplay of electronic and steric factors. While direct comparative experimental data is scarce, a qualitative understanding of their relative reactivity can be deduced from fundamental organic chemistry principles. This guide provides a framework for researchers to design synthetic strategies and to anticipate the chemical behavior of these versatile building blocks. Further quantitative studies are necessary to fully elucidate the reactivity profiles of these compounds and to exploit their potential in the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(Benzyloxy)-2,3-difluorobenzoic Acid|Research Chemical [benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ijstr.org [ijstr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. prepchem.com [prepchem.com]
Unveiling the Biological Potential of 4-Benzyloxy-3-fluorobenzoic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. This guide provides a comparative analysis of the biological activities of synthesized 4-Benzyloxy-3-fluorobenzoic acid derivatives, offering insights into their potential as therapeutic agents. The inclusion of fluorine and a benzyloxy group in the benzoic acid scaffold is a strategic approach in medicinal chemistry aimed at enhancing pharmacological properties such as metabolic stability and target binding affinity.
While direct comparative studies on a broad series of synthesized this compound derivatives are not extensively available in the public domain, we can infer their potential biological activities based on research on analogous fluorinated benzoic acid and benzyloxy derivatives. The primary areas of investigation for these compounds include antimicrobial and anticancer activities.
Potential Antimicrobial Activity
Fluorinated benzoic acid derivatives have demonstrated notable antimicrobial properties.[1][2][3][4] The introduction of fluorine can significantly influence a molecule's electronic properties and lipophilicity, which in turn can enhance its ability to penetrate microbial cell membranes and interact with biological targets. Studies on various fluorobenzoic acid derivatives have shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[1][5]
Potential Anticancer Activity
The anticancer potential of benzoic acid and benzyloxy derivatives is another promising area of research.[6][7] Several studies have reported the synthesis of such compounds and their evaluation against various cancer cell lines.[8][9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6] For instance, a series of benzyloxybenzaldehyde derivatives exhibited significant activity against the HL-60 cell line.[6]
Structuring Future Investigations
To rigorously validate the biological activity of synthesized this compound derivatives, a systematic approach is necessary. The following workflow outlines a proposed experimental strategy.
Caption: Proposed workflow for the synthesis, biological evaluation, and analysis of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for key experiments.
General Synthesis of Amide Derivatives
-
Activation of Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., EDC/HOBt or HATU) and a base (e.g., DIPEA or triethylamine).
-
Amine Coupling: Stir the mixture at room temperature for a specified time to allow for the activation of the carboxylic acid. Then, add the desired amine.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Data Presentation for Comparative Analysis
To facilitate a clear comparison of the biological activities of different derivatives, quantitative data should be summarized in a structured table.
| Compound ID | Modification | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC50, µM) |
| S. aureus | E. coli | ||
| Derivative 1 | Amide (Aniline) | ||
| Derivative 2 | Amide (Benzylamine) | ||
| Derivative 3 | Ester (Methyl) | ||
| Derivative 4 | Ester (Ethyl) | ||
| Control | (e.g., Ciprofloxacin) |
Conclusion
References
- 1. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(Benzyloxy)-2,3-difluorobenzoic Acid|Research Chemical [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Benzyloxy-3-fluorobenzoic Acid and Its Derivatives
The Significance of 4-Benzyloxy-3-fluorobenzoic Acid
This compound serves as a crucial building block in medicinal chemistry. The presence of the fluorine atom at the 3-position and the benzyloxy group at the 4-position of the benzoic acid core offers a unique combination of electronic and steric properties. The benzyloxy group can act as a protecting group for the phenolic hydroxyl, allowing for selective modifications at other positions of the molecule. The fluorine substituent can significantly influence the acidity of the carboxylic acid, the molecule's lipophilicity, and its interactions with biological targets.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution followed by hydrolysis. The following protocol is adapted from established procedures for similar halogenated benzoic acids.[1]
Materials:
-
3-Fluoro-4-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Esterification: To a solution of 3-fluoro-4-hydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzyl 4-(benzyloxy)-3-fluorobenzoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with 1N HCl until the pH is ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Spectroscopic Data: A Comparative Analysis
To predict the spectroscopic features of this compound, we will compare the known data of structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data of Related Benzoic Acid Derivatives
| Compound | Aromatic Protons (ppm) | -OCH₂- Protons (ppm) | -OH Proton (ppm) | Solvent |
| 4-Benzyloxybenzoic acid | 7.99 (d, J=8.9 Hz, 2H), 7.31-7.45 (m, 5H), 6.99 (d, J=8.9 Hz, 2H) | 5.11 (s, 2H) | - | DMSO-d₆ |
| 4-Fluorobenzoic acid | 8.01 (dd, J=5.6, 8.8 Hz, 2H), 7.32 (t, J=8.8 Hz, 2H) | - | 13.06 (s, 1H) | DMSO-d₆[2][3] |
| 3-Fluoro-4-hydroxybenzoic acid | 7.7-7.8 (m, 2H), 7.1 (t, 1H) | - | 10.5 (br s, 1H) | Not specified |
Table 2: ¹³C NMR Spectroscopic Data of Related Benzoic Acid Derivatives
| Compound | C=O (ppm) | Aromatic C (ppm) | -OCH₂- (ppm) | Solvent |
| 4-Fluorobenzoic acid | 166.7, 164.1 (d, J=252 Hz, C-F) | 132.5 (d, J=9 Hz), 127.8, 116.0 (d, J=22 Hz) | - | DMSO-d₆[2][4] |
| 4-Benzyloxybenzoic acid | 167.3 | 162.3, 136.9, 131.7, 128.9, 128.4, 128.2, 124.5, 114.7 | 69.9 | Not specified |
Table 3: IR and Mass Spectrometry Data of Related Benzoic Acid Derivatives
| Compound | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 4-Fluorobenzoic acid | 3000-2500 (O-H), 1680 (C=O), 1230 (C-F)[5] | 140 (M+), 123 (M+-OH), 95 (M+-COOH)[6][7] |
| 4-Benzyloxybenzoic acid | 3300-2500 (O-H), 1685 (C=O), 1250 (C-O)[8] | 228 (M+), 211 (M+-OH), 91 (C₇H₇+) |
Predicted Spectroscopic Data for this compound
Based on the comparative data, the following spectroscopic characteristics are predicted for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and the benzyl groups, as well as the methylene protons of the benzyloxy group and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 12.0 and 13.0 ppm.
-
Benzyl Aromatic Protons (-C₆H₅): A multiplet corresponding to the five protons of the benzyl group is expected around 7.3-7.5 ppm.
-
Benzoic Acid Aromatic Protons: The fluorine atom at the 3-position will influence the chemical shifts and coupling constants of the adjacent protons. We expect a doublet for the proton at the 2-position, a doublet of doublets for the proton at the 6-position, and a triplet for the proton at the 5-position. These signals will likely appear between 7.0 and 8.0 ppm.
-
Methylene Protons (-OCH₂-): A sharp singlet for the two methylene protons of the benzyloxy group should appear around 5.1-5.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the carbonyl carbon, the aromatic carbons, and the methylene carbon.
-
Carbonyl Carbon (-C=O): A signal for the carboxylic acid carbon is expected around 165-170 ppm.
-
Aromatic Carbons: The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.
-
Methylene Carbon (-OCH₂-): The methylene carbon of the benzyloxy group is expected to resonate around 70 ppm.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum will provide direct information about the fluorine environment. A single resonance is expected for the fluorine atom on the benzoic acid ring. The chemical shift will be influenced by the electronic effects of the carboxyl and benzyloxy groups. Based on data for similar compounds, the chemical shift is predicted to be in the range of -110 to -130 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.
-
C-O Stretch: Absorption bands for the C-O stretching of the ether and carboxylic acid will appear in the 1300-1200 cm⁻¹ region.
-
C-F Stretch: A strong absorption band for the C-F bond is expected in the 1250-1000 cm⁻¹ range.
-
Aromatic C-H and C=C Stretches: These will be observed in their typical regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): The molecular weight of this compound is 246.24 g/mol . The molecular ion peak is expected at m/z = 246.
-
Key Fragmentations:
-
Loss of a hydroxyl radical (-OH) to give a fragment at m/z = 229.
-
Loss of the carboxyl group (-COOH) to give a fragment at m/z = 201.
-
Cleavage of the benzyl group to produce the tropylium cation at m/z = 91 (a very common and stable fragment).
-
Loss of the entire benzyloxy group to give a fragment at m/z = 139.
-
Diagram of the Spectroscopic Analysis Workflow:
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. By leveraging comparative data from analogous structures, we have established a detailed set of predicted spectroscopic data that will be invaluable for researchers working with this compound. The provided experimental protocol offers a reliable method for its synthesis, enabling further investigation into its properties and applications. Adherence to rigorous spectroscopic analysis, as outlined in this guide, is essential for ensuring the quality and integrity of research in the fields of drug discovery and materials science.
References
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]
- 5. Benzoic acid, 4-fluoro- [webbook.nist.gov]
- 6. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Benzyloxybenzoic acid [webbook.nist.gov]
A Comparative Guide to Fluorinated Benzoic Acids in Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a powerful tool to optimize pharmacokinetic and pharmacodynamic properties. Fluorinated benzoic acids, in particular, are versatile building blocks that can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of fluorinated benzoic acids versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
Physicochemical Properties: Acidity (pKa) and Lipophilicity (logP)
The introduction of fluorine, a highly electronegative atom, can profoundly alter the electronic properties of the benzoic acid ring, thereby affecting its acidity (pKa) and lipophilicity (logP). A lower pKa value indicates a stronger acid, which can influence a drug's absorption and distribution. The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key factor in membrane permeability and overall pharmacokinetic behavior.
Data Presentation: Physicochemical Properties
| Compound | Structure | pKa | logP |
| Benzoic Acid | C₇H₆O₂ | 4.20 | 1.87 |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 3.27[1] | 1.856[1] |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 3.86 | 2.163[2] |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 4.14[3][4] | 2.07[4] |
Key Observations:
-
Fluorination generally increases the acidity of benzoic acid (lowers the pKa), with the most significant effect observed with ortho-substitution.[1]
-
The impact on lipophilicity varies with the position of the fluorine atom.
Metabolic Stability
A significant advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. This can lead to a longer in vivo half-life and improved bioavailability.[5]
Data Presentation: In Vitro Metabolic Stability
The following table presents a generalized comparison of the metabolic stability of a hypothetical non-fluorinated compound versus its fluorinated analog in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[5][6]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) |
| Aromatic Carboxylic Acids | Parent Compound | Non-fluorinated | 15 | 46.2 |
| Fluorinated Analog | Fluorinated at a metabolically labile position | > 60 | < 11.5 |
Note: The data in this table is representative and intended for comparative purposes. Actual values will vary depending on the specific molecular scaffold and the position of fluorination.
Binding Affinity (IC50)
Fluorine substitution can also influence a drug's binding affinity for its target protein. This can occur through various mechanisms, including altered electrostatic interactions and conformational changes. The effect of fluorination on binding affinity is highly context-dependent and can either increase or decrease potency.
Data Presentation: Representative Binding Affinity (IC50)
The following table provides a hypothetical example of how fluorination of a benzoic acid moiety within a drug molecule might affect its inhibitory concentration (IC50) against a target enzyme. A lower IC50 value indicates a more potent inhibitor.
| Compound | Description | Target Enzyme | IC50 (nM) |
| Inhibitor A | Non-fluorinated benzoic acid derivative | Kinase X | 150 |
| Inhibitor B | Fluorinated benzoic acid analog of Inhibitor A | Kinase X | 50 |
Note: This data is illustrative. The actual impact of fluorination on IC50 is specific to the drug-target interaction.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the analyte with a standardized solution of a strong base while monitoring the pH.
Apparatus and Reagents:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibrate the pH meter using the standard buffer solutions.
-
Prepare a solution of the fluorobenzoic acid of known concentration (e.g., 0.01 M) in deionized water.
-
Place a known volume of the acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Determination of logP by Shake-Flask Method
This classic method involves partitioning a compound between n-octanol and water and then measuring the concentration of the compound in each phase.
Apparatus and Reagents:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of the fluorobenzoic acid in a suitable solvent.
-
Add a known amount of the stock solution to a centrifuge tube containing a known volume of n-octanol and water.
-
Cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the tube to ensure complete separation of the n-octanol and water phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Apparatus and Reagents:
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare an incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate of metabolism, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[5][6]
Mandatory Visualizations
Caption: A generalized workflow for the drug discovery and development process.
Caption: A detailed workflow for an in vitro microsomal stability assay.
References
A Comparative Guide to the X-ray Crystal Structure of 4-Benzyloxy-3-fluorobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to 4-Benzyloxy-3-fluorobenzoic acid. While the crystal structure for this compound is not publicly available, this document compiles data from close analogues to infer its likely structural characteristics. The inclusion of fluorine and benzyloxy groups significantly influences molecular conformation and crystal packing, which are critical factors in drug design and materials science.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for 4-(Benzyloxy)benzoic acid and 2,3-Difluorobenzoic acid. These compounds serve as valuable reference points for understanding the structural contributions of the benzyloxy and fluoro substituents, respectively.
| Parameter | 4-(Benzyloxy)benzoic acid[1] | 2,3-Difluorobenzoic acid[2] |
| Molecular Formula | C₁₄H₁₂O₃ | C₇H₄F₂O₂ |
| Molecular Weight | 228.24 g/mol | 158.10 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Cell Lengths | a = 10.0564(5) Å, b = 5.0683(3) Å, c = 22.0494(12) Å | a = 3.761(1) Å, b = 6.520(1) Å, c = 26.521(2) Å |
| Cell Angles | α = 90°, β = 98.423(2)°, γ = 90° | α = 90°, β = 92.27(1)°, γ = 90° |
| Unit Cell Volume | 1111.72(10) ų | 649.8(2) ų |
| Dihedral Angle | 39.76(9)° (between aromatic rings) | Not Applicable |
| Key Interactions | Centrosymmetric acid-acid dimers via O-H···O hydrogen bonds.[1] | Dimers stabilized by hydrogen bonds; stacks held by C-H···F and C-H···O interactions.[2] |
Structural Insights and Predictions
The crystal structure of 4-(Benzyloxy)benzoic acid is characterized by the formation of centrosymmetric acid-acid dimers through hydrogen bonding between the carboxylic acid groups.[1] The two aromatic rings in this molecule are not coplanar, exhibiting a dihedral angle of 39.76(9)°.[1]
In 2,3-Difluorobenzoic acid, the fluorine atoms influence the crystal packing. The molecules also form dimers stabilized by hydrogen bonds, and these dimers are arranged in stacks held together by weak C-H···F and C-H···O interactions.[2]
For the target molecule, this compound, it is anticipated that the crystal structure will also be dominated by the formation of hydrogen-bonded carboxylic acid dimers. The presence of the 3-fluoro substituent is expected to influence the dihedral angle between the benzoic acid ring and the benzyl group, potentially altering it from the 39.76° observed in the non-fluorinated analogue. Furthermore, C-H···F and C-H···O interactions are likely to play a significant role in the overall three-dimensional packing of the molecules.
Experimental Workflow for X-ray Crystal Structure Analysis
The determination of a small molecule's crystal structure by X-ray diffraction follows a well-established workflow.
References
A Comparative Guide to In Vitro Assay Protocols for 4-Benzyloxy-3-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays relevant to compounds derived from 4-benzyloxy-3-fluorobenzoic acid. While direct experimental data for derivatives of this specific molecule are limited in publicly available literature, this document compiles protocols and data from structurally related benzoic acid, fluorobenzoic acid, and benzyloxy derivatives to offer valuable insights into their potential therapeutic applications and evaluation methodologies.[1] The substitution patterns on the benzoic acid scaffold are known to significantly influence pharmacological properties, making the study of these related compounds a crucial starting point for research.[1]
The following sections detail common in vitro assays, present comparative biological activity data from various studies, and provide standardized protocols to assist in the screening and development of novel therapeutic agents based on the this compound framework.
Comparative Analysis of Biological Activities
To facilitate a clear comparison of efficacy, the following tables summarize quantitative data for various benzoic acid derivatives across several key biological activities.
Table 1: Anticancer and Cytotoxic Activities
| Compound Class/Name | Cell Line(s) | Activity Metric | Value (µM) |
| Dichlorophenyl-chlorobenzothiazole derivative | HOP-92 (Non-small cell lung) | IC50 | 0.0718 |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivatives | MCF-7, HCT-116 | IC50 | 15.6 - 18.7 |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino) benzoic acid | Human cervical cancer | IC50 | 17.84 |
| Quinazolinone Derivatives | MCF-7 | IC50 | 100 |
| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3) | PC12 Cells | Ki (Slingshot inhibitor) | ~4 |
Data sourced from studies on various benzoic acid derivatives to provide a comparative baseline.[1][2][3]
Table 2: Enzyme Inhibition Activities
| Compound Class/Name | Target Enzyme | Activity Metric | Value (µM) |
| Fluorobenzyloxy chalcone (FBZ13) | MAO-B | IC50 | 0.0053 |
| Fluorobenzyloxy chalcone (FBZ6) | MAO-B | IC50 | 0.023 |
| 3,4-dihydroxybenzoic acid (DHBA) | HDAC | - | ~70% inhibition |
| 4-Sulfonyloxy/alkoxy benzoxazolone (2h) | iNOS, IL-1β, IL-6 | IC50 | 17.67, 20.07, 8.61 |
Data reflects the potent inhibitory activity of various benzyloxy and benzoic acid derivatives against different enzyme targets.[4][5][6]
Table 3: Antimicrobial Activities
| Compound Class/Name | Microbial Strain(s) | Activity Metric | Value (µg/mL) |
| Pyrazole derivative (3,4-Dichloro) | Staphylococci | MIC | 0.5 |
| Pyrazole derivative (Bromo-substituted) | Various Gram-positive | MIC | 0.5 |
| Pyrazole derivative (3,5-dichloro-4-fluoro) | S. aureus (Sa91) | MIC | 0.5 |
| Pyrazole derivative (3,5-dichloro) | Enterococci | MIC | 4 |
Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial potency.[7] The data is from novel pyrazole derivatives of benzoic acid.[7]
Experimental Protocols & Methodologies
Detailed methodologies for key in vitro assays are provided below. These protocols are foundational for screening and characterizing the biological activity of novel compounds.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compounds and incubated for a specified period (typically 48 or 72 hours).[1]
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of a compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Benzyloxy-Substituted Benzoic Acid Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of a series of benzyloxy-substituted benzoic acid analogs. Due to the limited availability of public data on 4-Benzyloxy-3-fluorobenzoic acid, this guide focuses on a closely related and well-characterized series of 4-benzyloxy-benzylamino analogs. The primary endpoint for comparison is the in vitro agonism of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and a therapeutic target for dyslipidemia and related metabolic disorders.[1][2] The data presented herein is synthesized from a comprehensive study on the structure-activity relationship (SAR) of this compound class.[1]
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of various 4-benzyloxy-benzylamino analogs as human PPARα (hPPARα) agonists. The potency of these compounds is expressed as the half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to elicit 50% of the maximal response in a cell-based luciferase reporter assay. A lower EC₅₀ value indicates higher potency.
| Compound ID | C-Ring Substituent (R) | hPPARα EC₅₀ (μM) | Maximum Agonism (% of Control) | Selectivity for hPPARα |
| 4a (A91) | H | 4.0 ± 0.3 | 90 ± 2 | >25-fold |
| 4b | 4-F | 0.8 ± 0.1 | 100 ± 4 | >125-fold |
| 4c | 4-Cl | 0.7 ± 0.1 | 95 ± 3 | Not Reported |
| 4d | 4-Br | 0.9 ± 0.2 | 98 ± 5 | Not Reported |
| 4e | 4-CF₃ | 1.5 ± 0.3 | 92 ± 6 | Not Reported |
| 4f | 4-Me | 0.6 ± 0.1 | 105 ± 7 | Not Reported |
| 4j | 3-Cl, 4-F | 0.5 ± 0.1 | 102 ± 5 | >175-fold |
| 4q | (A-Ring) 5-F | 0.9 ± 0.2 | 96 ± 4 | Not Reported |
| 4u | 2-Me, 4-Cl | 0.045 ± 0.008 | 110 ± 3 | >2700-fold |
| Fenofibric Acid | Positive Control | 15 ± 2 | 100 | Pan-agonist |
Data extracted from a study by Dou et al. on 4-benzyloxy-benzylamino chemotypes as PPARα agonists.[1][3] The study aimed to develop potent and isoform-selective PPARα agonists.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of these and similar compounds.
Human PPARα (hPPARα) Luciferase Reporter Assay
This cell-based assay is used to quantify the ability of a compound to activate the PPARα receptor.
-
Cell Line: A stable cell line (e.g., HEK293T) engineered to co-express the human PPARα receptor and a luciferase reporter gene under the control of a PPARα-responsive promoter element (PPRE).
-
Cell Culture and Transfection: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum. They are seeded into 96-well plates and transfected with the necessary plasmids if the cell line is not stably expressing the components.
-
Compound Treatment: After an initial incubation period to allow for cell attachment, the culture medium is replaced with a medium containing serial dilutions of the test compounds. A known PPARα agonist, such as Fenofibric Acid or GW590735, is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The plates are incubated for 18-24 hours to allow the compounds to interact with the receptor and induce the expression of the luciferase reporter gene.
-
Lysis and Luminescence Measurement: Following incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of PPARα activation, is measured using a luminometer.
-
Data Analysis: The relative light unit (RLU) signals are normalized to the vehicle control. The EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software. Selectivity is determined by performing similar assays with cells expressing other PPAR isoforms (γ and δ).[1]
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at an optimal density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the biological evaluation of these compounds.
Caption: Simplified signaling pathway of PPARα activation by an agonist.
Caption: General experimental workflow for a Luciferase Reporter Assay.
References
- 1. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Benzyloxy-3-fluorobenzoic Acid: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of 4-Benzyloxy-3-fluorobenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with handling and disposing of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data from structurally similar compounds, this chemical should be treated as a potential irritant.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves.[2]
-
Body Protection: A standard laboratory coat is mandatory to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling should ideally be conducted within a certified chemical fume hood.[2]
Chemical Waste Identification and Segregation
Proper identification and segregation are the foundational steps for safe chemical waste disposal.[3][4]
-
Waste Identification: this compound waste must be classified as hazardous chemical waste.[4][5] All containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[4][5]
-
Segregation: This compound is a solid organic acid. It should be segregated from bases, oxidizing agents, and other incompatible materials to prevent dangerous reactions.[4][6] Store in a designated and properly labeled container for solid organic waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
Step 1: Containerization
-
Place solid this compound waste into a designated, clean, and dry hazardous waste container that is compatible with the chemical.[7][8] The original container is often the best choice for waste accumulation.[5]
-
Ensure the container is in good condition and can be securely sealed.[5]
Step 2: Labeling
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[4][5]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or chemical formulas)
-
The date when waste was first added to the container.[4]
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Ensure secondary containment is used to capture any potential leaks.[5]
Step 4: Arrange for Disposal
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.[7][9]
-
Follow your institution's specific procedures for waste pickup requests.[9]
Spill and Exposure Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is critical.
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For small spills, use a chemical absorbent material to contain the solid.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][6][10] Avoid generating dust.[1][6][11]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill debris must be disposed of as hazardous chemical waste.[9]
Exposure Response:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][9] Seek medical attention if irritation occurs.[1][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][12]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
Quantitative Data Summary
| Hazard Classification | Finding | Source Compounds |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | 4-Chlorobenzoic acid |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | 4-Benzyloxy-2-fluorobenzoic acid, 4-Fluorobenzoic acid[1][6] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | 4-Benzyloxy-2-fluorobenzoic acid, 4-Fluorobenzoic acid[1][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | 4-Benzyloxy-2-fluorobenzoic acid, 4-Fluorobenzoic acid[1][6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Comprehensive Safety and Disposal Plan for 4-Benzyloxy-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-Benzyloxy-3-fluorobenzoic acid, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on established safety protocols and data from safety data sheets (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant that can cause skin and serious eye irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are crucial to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be used in conjunction with goggles when handling large quantities or if there is a risk of splashing. | To protect against eye irritation or serious eye damage from splashes or dust.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or perforation before each use. | To prevent skin contact and subsequent irritation.[2][3][4] |
| Body Protection | A standard laboratory coat must be worn at all times. For tasks with a higher risk of splashes, consider a chemical-resistant apron. | To protect the skin from accidental contact with the chemical.[2][3][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors. If a fume hood is not available or ventilation is poor, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation.[1][2][6] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that all required PPE is correctly worn. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust. Use a spatula or other appropriate tool.
-
In Solution: When working with the compound in solution, handle it with the same level of caution as the solid form to avoid splashes and aerosol formation.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][6] Clean all contaminated surfaces.
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][6]
Emergency Procedures: Spills and First Aid
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Containment: For small spills, use an inert absorbent material to contain the substance. Avoid raising dust.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and place it into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[7]
Table 2: First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1][2][3][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2][3][6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][2][6] |
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated materials (e.g., gloves, absorbent pads), in a designated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
EHS Pickup: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[2][6]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
